Cloransulam-methyl

Catalog No.
S524048
CAS No.
147150-35-4
M.F
C15H13ClFN5O5S
M. Wt
429.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloransulam-methyl

CAS Number

147150-35-4

Product Name

Cloransulam-methyl

IUPAC Name

methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate

Molecular Formula

C15H13ClFN5O5S

Molecular Weight

429.8 g/mol

InChI

InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3

InChI Key

BIKACRYIQSLICJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F

solubility

3.72e-05 M
In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C
In water (25 °C) = 3430 mg/L (pH 9)
Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14

Synonyms

Cloransulam-methyl; Cloransulam methyl; Cloransulam - methyl;

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F

The exact mass of the compound Cloransulam-methyl is 429.031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.72e-05 min water, 3 ppm (ph 5),184 ppm (ph 7) at 25 °cin water (25 °c) = 3430 mg/l (ph 9)solubility (all in mg/l): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of triazolopyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cloransulam-methyl mode of action acetolactate synthase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Properties

The table below summarizes the fundamental chemical and application data for Cloransulam-methyl.

Property Description
Chemical Class Triazolopyrimidine sulfonanilide [1] [2] [3]
HRAC Group Group 2 (Inhibition of ALS) [4]
CAS Number 147150-35-4 [1]
Molecular Formula C15H13ClFN5O5S [1]
Molecular Weight 429.81 g/mol [1]
Primary Use Selective post-emergence control of broadleaf weeds in soybeans [1] [5] [4]
Typical Use Rate Varies by formulation; in "Tendovo" premix: ~1.5-2.1 quarts/acre [5]

Mechanism of Action: ALS Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the target-site enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). The sequence of biochemical events is illustrated below:

Herbicide This compound Application ALS Inhibits Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Substrates Pyruvate & 2-Ketobutyrate Accumulation ALS->Substrates Biosynthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Halts Substrates->Biosynthesis Disrupts Cellular Cessation of Cell Division and Plant Growth Biosynthesis->Cellular PlantDeath Weed Death Cellular->PlantDeath

This compound mode of action pathway.

This inhibition leads to a depletion of the essential amino acids valine, leucine, and isoleucine [3] [6]. The subsequent starvation disrupts protein synthesis and critical cellular processes, ultimately causing the cessation of cell division and plant growth in susceptible weeds [4].

Herbicide Resistance and Management

Repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations. The primary mechanism is Target-Site Resistance (TSR), caused by specific mutations in the ALS gene [7] [6]. Common mutations include substitutions at positions Ala-122, Pro-197, and Trp-574, which reduce the herbicide's ability to bind to the enzyme [7] [6].

Research on Chenopodium album from China demonstrates that some populations resistant to other ALS inhibitors (e.g., thifensulfuron-methyl) can remain susceptible to this compound, indicating a lack of cross-resistance in certain cases [7]. This underscores the need for precise resistance monitoring.

To manage resistance, this compound is increasingly used in pre-mixed formulations with herbicides of different modes of action, such as Tendovo, which combines it with S-metolachlor (Group 15) and metribuzin (Group 5) [5].

Experimental and Analytical Methods

For researchers characterizing this herbicide and its effects, the following methodologies are relevant:

  • Whole-Plant Dose-Response Assays: Used to determine the resistance level (GR₅₀) of weed populations. Plants are grown to the 3-4 leaf stage and treated with a range of herbicide doses. Biomass reduction or visual injury is assessed 21 days after treatment to generate dose-response curves [7].
  • Molecular Analysis of Resistance:
    • DNA Sequencing: Genomic DNA is extracted from leaf tissue. The ALS gene is amplified via PCR using specific primers and sequenced to identify known resistance-conferring mutations [7].
    • ALS Enzyme Assays: In vitro assays evaluate the direct inhibitory effect of this compound on the ALS enzyme extracted from plants, confirming whether resistance is target-site based [7].
  • Environmental Fate Analysis: Methods like solid-phase extraction (SPE) combined with capillary electrophoresis (CE) or liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify this compound at low concentrations in environmental samples like soil and water [3].

References

Cloransulam-methyl soil metabolism pathways metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Aerobic Soil Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of cloransulam-methyl in aerobic soils, based on laboratory studies:

G Start Application Parent This compound (C₁₅H₁₃ClFN₅O₅S) Start->Parent M1 Cloransulam (Free Acid) Parent->M1 Hydrolysis (ester cleavage) M2 5-Hydroxythis compound Parent->M2 Oxidation (Hydroxylation) Bound Bound Residues (76% of applied ¹⁴C) Parent->Bound Direct binding M1->Bound Strong binding to soil organic matter Miner Mineralization (up to 10% of applied ¹⁴C) M1->Miner Microbial action (up to 357 DAT) M3 5-Hydroxycloransulam M2->M3 Hydrolysis (ester cleavage) M3->Bound Strong binding to soil organic matter End1 Environmental Dissipation Bound->End1 End2 Environmental Dissipation Miner->End2

Primary metabolic pathway of this compound in aerobic soil.

Metabolite Profile and Degradation Kinetics

The table below summarizes the key characteristics of the identified metabolites and the parent compound's degradation kinetics from soil metabolism studies:

Compound Maximum Concentration Reached Relative Phytotoxicity Notes / Formation Process
This compound (Parent) N/A High (herbicidal) Applied compound [1]
Cloransulam (Free Acid) 25 ng g⁻¹ Significantly less Formed via hydrolysis (ester cleavage) [1]
5-Hydroxythis compound 9 ng g⁻¹ Significantly less Formed via oxidation (hydroxylation) [1]
5-Hydroxycloransulam 8 ng g⁻¹ Significantly less Formed via subsequent hydrolysis of 5-hydroxythis compound [1]
Bound Residues 76% of applied ¹⁴C Not specified Majority fate; residue strongly bound to soil organic matter [1]
Mineralization (CO₂) ≤10% of applied ¹⁴C None Complete degradation by microorganisms [1]

The formation of bound residue was the dominant fate, accounting for 76% of the applied material in one soil after 357 days [1]. The degradation rate is temperature-dependent, decreasing about 10-fold at 5°C compared to 25°C [1].

Key Experimental Protocols

The foundational data on metabolism pathways comes from controlled laboratory studies. Here is a summary of the core methodology used:

Protocol Aspect Detailed Description
Soil Incubation Soils (e.g., Cecil loamy sand, Hanford loam) were fortified with 66 ng g⁻¹ of this compound, using ¹⁴C-labeled material (labeled on either the pyrimidine or phenyl ring) [1].
Study Conditions Incubations were conducted in the dark at 25°C and a moisture potential of -100 kPa under a positive oxygen pressure to maintain aerobic conditions [1].
Sample Analysis Soil extracts were analyzed to identify metabolites. The pool of bound residues was characterized using sequential extraction with acetone/1M HCl, citrate-dithionate, and 1M NaOH [1].
Kinetic Modeling Dissipation data were fit to a nonlinear two-compartment model, which effectively described the biphasic (fast then slow) degradation pattern [1].

Environmental Fate and Practical Implications

The described metabolism directly influences the herbicide's behavior in the field:

  • Low Environmental Persistence: Field studies show this compound dissipates rapidly, with half-lives between 0.44 to 5.53 days in soybean fields, leading to negligible residues in soil and crops at harvest [2].
  • Reduced Leaching Potential: While the parent compound and its acid metabolite are classified as mobile, the rapid dissipation and strong formation of bound residues diminish the potential for groundwater contamination [3].
  • Influence on Soil Microbiome: Recent research indicates that this compound can cause transient shifts in the soil microbial community, increasing the abundance of some pesticide-degrading bacteria and potentially interfering with the soil nitrogen cycle [4] [5].

References

Cloransulam-methyl aerobic soil degradation half-life

Author: Smolecule Technical Support Team. Date: February 2026

Aerobic Soil Degradation Half-Lives

The following table summarizes the aerobic soil degradation half-lives of cloransulam-methyl from key studies:

Soil Type / Condition Half-Life (Days) Model / Context Source
Cecil loamy sand 9 Two-compartment model (lab) [1] [2]
Hanford loam 13 Two-compartment model (lab) [1] [2]
Cecil loamy sand 16 First-order initial rate model (lab) [1]
Hanford loam 21 First-order initial rate model (lab) [1]
16 different soils 13 - 28 (Mean: 18 ±4) Apparent first-order (lab) [1] [2]
Sandy loam (field) 6.6 (DT₅₀) Field conditions (Wisconsin) [3]
Lab at 20°C 15 Typical lab condition [4]
Field (typical) 10 Typical field condition [4]

Key Influencing Factors:

  • Temperature: Degradation rates decreased approximately 10-fold when soils were incubated at 5°C compared to 25°C [1] [2].
  • Soil Sterilization: Degradation rates also decreased about 10-fold in sterilized soils, indicating a significant microbial role in dissipation [1] [2].
  • Degradation Pathway: The fate pathway shifts with temperature; at higher temperatures, formation of metabolites and bound residues is favored over mineralization [5].

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the half-life data, the core studies followed rigorous laboratory protocols.

1. Core Aerobic Soil Metabolism Study

This method is detailed in the 1996 Journal of Agricultural and Food Chemistry paper [1] [2].

  • Soil Preparation: Two soils (Cecil loamy sand and Hanford loam) were fortified with 66 ng of [¹⁴C]this compound per gram of soil. The radiolabel was on either the pyrimidine ring or the phenyl ring.
  • Incubation Conditions:
    • Temperature: 25°C (with a comparison at 5°C).
    • Moisture: Maintained at -100 kPa moisture potential (field capacity).
    • Atmosphere: Dark incubation under positive O₂ pressure to maintain aerobic conditions.
    • Duration: Up to 357 days.
  • Measurements and Analysis:
    • Extraction: Soil samples were periodically extracted with an acetone/acetic acid mixture.
    • Metabolite Identification: Extractable metabolites were identified using chromatographic techniques.
    • Mineralization: Trapped ¹⁴CO₂ was measured to account for mineralization.
    • Bound Residues: The non-extractable bound residue fraction was quantified after sequential extraction.
    • Kinetic Modeling: Data was fit to both a first-order initial rate model and a nonlinear two-compartment model.

2. Multi-Soil Degradation and Sorption Study

This expanded study provided a broader view of degradation across different soil properties [1] [2].

  • Soil Selection: 16 different soils were fortified with a higher rate of 189 ng of [¹⁴C]this compound per gram.
  • Incubation Conditions:
    • Consistent with the core study: 25°C, -100 kPa moisture, dark, aerobic, for up to 55 days.
  • Additional Analysis:
    • Sorption Assessment: Apparent adsorption coefficients (Kd) were determined using a two-step extraction procedure.

The workflow of these experimental methods is summarized below:

Soil Fortification Soil Fortification Controlled Incubation Controlled Incubation Soil Fortification->Controlled Incubation Periodic Sampling & Analysis Periodic Sampling & Analysis Controlled Incubation->Periodic Sampling & Analysis Extractable Residues Extractable Residues Periodic Sampling & Analysis->Extractable Residues  Acetone/Acetic Acid Mineralization (¹⁴CO₂) Mineralization (¹⁴CO₂) Periodic Sampling & Analysis->Mineralization (¹⁴CO₂) Bound Residues Bound Residues Periodic Sampling & Analysis->Bound Residues Metabolite Identification Metabolite Identification Extractable Residues->Metabolite Identification Parent Compound Quantification Parent Compound Quantification Extractable Residues->Parent Compound Quantification Kinetic Modeling (Half-Life) Kinetic Modeling (Half-Life) Parent Compound Quantification->Kinetic Modeling (Half-Life)  First-order & Two-compartment End: Half-Life & Kd Values End: Half-Life & Kd Values Kinetic Modeling (Half-Life)->End: Half-Life & Kd Values Start: Soil + ¹⁴C-Cloransulam-methyl Start: Soil + ¹⁴C-Cloransulam-methyl Start: Soil + ¹⁴C-Cloransulam-methyl->Soil Fortification

Experimental workflow for determining this compound aerobic soil degradation half-life.

Degradation Pathway and Metabolites

This compound degrades in soil through several pathways, forming key metabolites that are less phytotoxic than the parent compound.

  • Primary Metabolites: The study identified three main metabolites [1] [2]:
    • Cloransulam (acid derivative resulting from demethylation)
    • 5-Hydroxythis compound
    • 5-Hydroxycloransulam
  • Maximum Concentrations: These metabolites reached maximum concentrations of 25, 9, and 8 ng g⁻¹, respectively, and were found to be significantly less phytotoxic than this compound [1] [2].
  • Bound Residues: A substantial portion of the applied radioactivity formed non-extractable bound residues, accumulating up to 76% of the applied ¹⁴C by the end of the study [1] [2].
  • Mineralization: Only a small fraction of the parent compound was fully mineralized to CO₂, with evolved ¹⁴CO₂ accounting for up to 10% of the applied radioactivity [1] [2].

The relationships between the parent compound and its major transformation products are shown below:

This compound\n(Parent) This compound (Parent) Cloransulam\n(Acid Metabolite) Cloransulam (Acid Metabolite) This compound\n(Parent)->Cloransulam\n(Acid Metabolite) Demethylation 5-Hydroxythis compound 5-Hydroxythis compound This compound\n(Parent)->5-Hydroxythis compound Hydroxylation Bound Residues\n(Up to 76% of applied ¹⁴C) Bound Residues (Up to 76% of applied ¹⁴C) This compound\n(Parent)->Bound Residues\n(Up to 76% of applied ¹⁴C) Sorption & Incorporation CO₂\n(Up to 10% of applied ¹⁴C) CO₂ (Up to 10% of applied ¹⁴C) This compound\n(Parent)->CO₂\n(Up to 10% of applied ¹⁴C) Mineralization All identified metabolites are\nsignificantly less phytotoxic All identified metabolites are significantly less phytotoxic Cloransulam\n(Acid Metabolite)->All identified metabolites are\nsignificantly less phytotoxic 5-Hydroxycloransulam 5-Hydroxycloransulam 5-Hydroxythis compound->5-Hydroxycloransulam Demethylation 5-Hydroxythis compound->All identified metabolites are\nsignificantly less phytotoxic 5-Hydroxycloransulam->All identified metabolites are\nsignificantly less phytotoxic

Primary aerobic soil degradation pathway of this compound.

Environmental Impact and Regulatory Considerations

The degradation profile of this compound has direct implications for its environmental fate and regulatory status.

  • Low Persistence, Potential Mobility: this compound is generally classified as non-persistent in soil [4]. However, both the parent and its acid metabolite are classified as highly mobile in soil, leading to concerns about potential groundwater contamination [3].
  • Regulatory Follow-Up: The U.S. EPA requested prospective groundwater monitoring and additional phytotoxicity studies as a condition for its registration [3].
  • Effects on Soil Microbiome: A 2021 study reported that this compound can cause changes in the soil bacterial community and affect the abundance of functional genes related to the nitrogen cycle, particularly inhibiting the nitrification process [6].

References

Cloransulam-methyl plant uptake translocation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mode of Action

Table 1: Cloransulam-methyl Chemical and Physical Properties [1]

Property Description
Common Name This compound
IUPAC Name methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonamido]benzoate
CAS Number 147150-35-4
Molecular Formula C15H13ClFN5O5S
Mode of Action Inhibition of acetolactate synthase (ALS); Group 2 (HRAC) [2]
Herbicide Type Systemic, selective for broadleaf weeds in soybeans [1] [2]

This compound is a systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This disruption halts cell division and growth in the meristematic tissues [1]. Its systemic nature means it is absorbed by the plant and translocated to its growing points.

Plant Uptake and Translocation Pathways

The movement of this compound within the plant is fundamental to its efficacy. The diagram below illustrates the primary pathways.

G Application Application RootUptake Root Uptake (Soil Application) Application->RootUptake FoliarUptake Foliar Uptake (Post-Emergence) Application->FoliarUptake Apoplast Apoplastic Transport (Passive, via xylem) RootUptake->Apoplast FoliarUptake->Apoplast Symplast Symplastic Transport (Systemic, via phloem?) Apoplast->Symplast Potential Meristem Accumulation in Meristematic Tissues Apoplast->Meristem Translocated Symplast->Meristem

This compound Uptake and Translocation Pathways in Plants

  • Absorption Sites: The herbicide can be absorbed by both roots (from soil solution in pre-emergence applications) and foliage (in post-emergence applications) [1].
  • Translocation: Once absorbed, it is translocated acropetally (upward) through the apoplast via the xylem, moving with the transpirational stream. This leads to its accumulation in the meristematic tissues, which are the primary sites of action [1].
  • Differential Efficacy: The rate of absorption and translocation varies between weed species, which partly explains differences in susceptibility. For example, the susceptible entireleaf morningglory absorbed the herbicide more rapidly and completely than the more tolerant velvetleaf or prickly sida [3].

Quantitative Efficacy and Environmental Data

Table 2: Efficacy and Application Data for this compound in Soybeans [1] [3]

Parameter Details
Standard Post-Emergence Rate 17.5 - 18 g ai/ha [1] [3]
Standard Pre-Emergence Rate 35 - 44 g ai/ha [1]
Effective Reduced Rate 9 g ai/ha (for small to midsize weeds) [3]
Key Target Weeds Velvetleaf (Abutilon theophrasti), Common ragweed, Morningglory species (Ipomoea spp.) [1] [3] [4]
Weeds Suppressed Prickly sida (Sida spinosa), Hemp sesbania, Sicklepod [3]

Table 3: Environmental Fate and Ecotoxicology Data [1]

Parameter Value / Result
Soil Half-Life (Lab, aerobic) 14 - 22 days
Soil Half-Life (Field, sandy loam) DT50: 6.6 days; DT90: 59.1 days
Aqueous Photolysis Half-Life (pH 7) 22 minutes
Hydrolysis Half-Life (pH 7) 231 days
Soil Sorption (Koc) 15.8 - 87.1 (Highly mobile)
Honeybee Contact LD50 >25 µg/bee (Relatively non-toxic)
Earthworm 14-day LC50 >859 mg/kg soil (No risk)

Detailed Experimental Protocols

For researchers aiming to study the uptake, translocation, and metabolism of this compound, the following methodologies from the literature can be applied.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol is adapted from research that investigated cloransulam in broadleaf weed species [3].

  • Objective: To quantify the amount of herbicide absorbed by the plant and track its movement to different tissues over time.
  • Materials:
    • Radioactively labeled 14C-cloransulam-methyl.
    • Target plant species (e.g., entireleaf morningglory, velvetleaf, prickly sida).
    • Plant growth chambers.
    • Scintillation vials and cocktail.
    • Oxidizer (for combusting plant tissue).
    • Liquid Scintillation Counter (LSC).
  • Method:
    • Plant Growth: Grow plants to a specified growth stage (e.g., 2-4 leaf stage) under controlled conditions.
    • Herbicide Application: Apply a solution containing 14C-cloransulam-methyl to a specific leaf, often using a micro-syringe. A non-ionic surfactant (0.25% v/v) may be added to the treatment solution to mimic field applications [1].
    • Harvest: Harvest plants at multiple time intervals (e.g., 6, 24, 48, 96 Hours After Treatment).
    • Plant Sectioning: Carefully separate the treated leaf, roots, and shoot above and below the treated leaf.
    • Surface Rinse: Rinse the treated leaf with a suitable solvent to remove any unabsorbed herbicide. Analyze the rinse solution via LSC to determine the amount not absorbed.
    • Combustion and Analysis: Oxidize each plant section separately in a biological oxidizer to trap 14CO2. Quantify the radioactivity in each sample using LSC.
  • Data Analysis: Calculate absorption as the percentage of recovered radioactivity found inside the plant. Translocation is expressed as the percentage of the total absorbed radioactivity found in each plant part (roots, shoot meristem, etc.).
Soil Degradation and Metabolism Study

This protocol is based on USDA-ARS research on the effect of soil conditions on this compound degradation [5].

  • Objective: To determine the dissipation rate of the parent compound and identify major metabolites under various soil conditions.
  • Materials:
    • Different soil types (e.g., Drummer silty clay loam, Cisne silt loam).
    • Radiolabeled 14C-cloransulam-methyl (labeled on different parts of the molecule, e.g., phenyl ring or pyrimidine ring).
    • Controlled environment incubation chambers.
    • Extraction solvents (e.g., acetonitrile, water).
    • High-Performance Liquid Chromatography (HPLC) with radiodetector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
  • Method:
    • Soil Preparation: Treat soil samples with 14C-cloransulam-methyl and adjust to different moisture levels (e.g., 20%, 40%, 60% water-filled pore space) and temperatures (e.g., 5, 15, 25, 40 °C).
    • Incubation: Incubate soils in aerobic conditions for up to 120 days.
    • Sequential Extraction: At designated time points, extract soil with solvents to separate:
      • Parent compound from soil solution.
      • Metabolites.
      • Bound residues (non-extractable).
    • Mineralization Trap: Use alkali traps (e.g., KOH) to capture 14CO2 released from complete decomposition of the molecule.
    • Analysis: Analyze extracts using HPLC to separate and quantify parent compound and metabolites. Identify metabolite structures using techniques like NMR and LC-MS [6].
  • Data Analysis: Calculate the half-life (DT50) of the parent compound under each condition. Track the formation and decline of major metabolites and bound residues.

This workflow outlines the key steps for the soil degradation study:

G Start Prepare & Treat Soil (Vary Temp/Moisture) A Aerobic Incubation (Up to 120 days) Start->A B Harvest at Time Points A->B C Sequential Extraction & 14CO2 Trapping B->C D HPLC & LC-MS/MS Analysis C->D E Data Analysis: DT50, Metabolite ID D->E

Soil Degradation and Metabolism Study Workflow

Key Summary

This compound is a highly mobile, systemic herbicide whose uptake and translocation are influenced by application method, weed species, and environmental conditions. Its primary mechanism of action is ALS inhibition. Critical factors for researchers to consider include its rapid aqueous photolysis, microbial degradation in soil, and the significant role of differential absorption and metabolism in determining plant susceptibility [1] [3] [5].

References

Cloransulam-methyl ecotoxicity fish aquatic plants

Author: Smolecule Technical Support Team. Date: February 2026

Ecotoxicity Profile of Cloransulam-methyl

The table below synthesizes the available quantitative ecotoxicity data for this compound. A blank cell indicates that specific data was not available in the search results.

Organism / Aspect Toxicity Level Key Data & Comments
Fish High Toxicity [1] Regarded as more toxic to fish than to birds or aquatic invertebrates [1].
Aquatic Plants High Toxicity [1] Considered toxic to aquatic plants and algae [1].
Aquatic Invertebrates Low to Moderate Toxicity [1] Has a low level of toxicity to aquatic invertebrates [1].
Honeybees High Toxicity [1] Shows a high level of toxicity to honeybees [1].
Earthworms High Toxicity [1] [2] Considered toxic to earthworms; induces oxidative stress and DNA damage [1] [2].

| Environmental Fate | -- | Soil half-life (DT₅₀): 10-15 days (Non-persistent) [1]. Water solubility: 184 mg/L (moderate) [1]. Mobility: Mobile in soil; may leach to groundwater [1]. |

Experimental Insights & Mechanistic Pathways

While detailed protocols for fish and aquatic plants were not found, a study on earthworms provides a methodological framework and reveals the compound's mechanism of action, which is relevant for understanding its potential impact on other organisms.

The following diagram illustrates the mechanism of oxidative stress induced by this compound, as observed in earthworms:

G A This compound Exposure B Induction of Oxidative Stress (ROS Accumulation) A->B C Activation of Antioxidant Defenses B->C Biological Response D Oxidative Damage to Biomolecules B->D If Defenses are Overwhelmed C->D Can mitigate E Cellular & Genetic Damage D->E

Oxidative stress mechanism induced by this compound.

Key experimental findings and methodological approaches from the earthworm study include [2]:

  • Test Organism: Eisenia fetida (a standard model organism for soil toxicology).
  • Exposure Concentrations: 0.1 mg/kg and 1.0 mg/kg of soil.
  • Exposure Duration: 28 and 56 days (aligned with the compound's soil half-life).
  • Key Endpoints Measured:
    • Biochemical: Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST), Malondialdehyde (MDA).
    • Genetic: 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage.
    • Gene Expression: Levels of stress-related genes (Hsp70, CRT, TCTP, ANN).
  • Data Analysis: Use of the Integrated Biomarker Response (IBR) index to combine multiple indicator responses into a comprehensive toxicity assessment.

Research Implications & Data Gaps

The earthworm study demonstrates that this compound can induce significant toxicity at sublethal concentrations through oxidative stress. This mechanistic pathway is a common response in various organisms exposed to environmental contaminants.

  • The provided data confirms high toxicity to fish and aquatic plants, but specific dose-response relationships and standardized test protocols (e.g., OECD guidelines for fish or aquatic plant bioassays) were not available in the search results.
  • For a complete risk assessment, you should consult the primary source documents used by the EPA to establish its Aquatic Life Benchmarks [3]. These documents contain the full experimental data from which the toxicity values are derived.

References

QuEChERS LC-MS/MS cloransulam-methyl residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The analysis of pesticide residues in agricultural products is crucial for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). For the herbicide cloransulam-methyl, a sulfonanilide herbicide used extensively in soybean cultivation, a robust and efficient analytical method has been developed. The method combines Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation with highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection [1] [2]. This combination provides a reliable solution for monitoring this compound dissipation dynamics and final residues in crops and soil, supporting both regulatory decisions and environmental monitoring [1].


Principle of the QuEChERS LC-MS/MS Method

The QuEChERS method operates on the principle of acetonitrile extraction followed by a salting-out step-induced partitioning and a dispersive Solid-Phase Extraction (d-SPE) clean-up. This process effectively separates analytes from the complex sample matrix while minimizing co-extractive interferences [3]. The subsequent LC-MS/MS analysis provides high specificity and sensitivity. Liquid Chromatography separates the this compound from other components in the extract, and Tandem Mass Spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, confirms the identity and quantity of the analyte based on its unique precursor and product ion transitions [1] [3]. This entire workflow ensures accurate quantification at trace levels.

The following diagram illustrates the logical workflow of the method, from sample collection to final analysis.

G Start Sample Collection (Soybean, Soil) A Homogenization Start->A B QuEChERS Extraction with Acetonitrile A->B C Partitioning (MgSO₄, NaCl) B->C D d-SPE Clean-up (MgSO₄, PSA) C->D E LC Separation D->E F MS/MS Detection (MRM Mode) E->F End Data Analysis & Quantification F->End


Detailed Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from methods used for soybean, soil, and fruit matrices [1] [2] [3].

Materials:

  • Samples: Soybean grain, plant, straw, or soil.
  • Equipment: Homogenizer, analytical balance, centrifuge, vortex mixer, 50 mL centrifuge tubes.
  • Reagents: Acetonitrile (LC-MS grade), Magnesium Sulfate (MgSO₄, anhydrous), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

Procedure:

  • Homogenization: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [3].
  • Extraction: Add 10 mL of acetonitrile to the tube.
  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction [3].
  • Salting-out Partitioning: Add a salt mixture, typically 1 g of NaCl and 4 g of anhydrous MgSO₄, to induce phase separation [3].
  • Shake and Centrifuge: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm (or higher) for 5 minutes [3].
  • d-SPE Clean-up: Transfer 1 mL of the supernatant (acetonitrile layer) into a clean tube containing 150 mg of MgSO₄ and 25 mg of PSA sorbent.
  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge again at 4000 rpm for 5 minutes [3].
  • Final Extract: The resulting supernatant is the cleaned extract, which should be transferred to an LC vial for analysis [3].
Liquid Chromatography (LC) Conditions

The LC method is optimized to separate this compound from matrix interferences.

Typical Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) [3].
  • Mobile Phase A: Water with 0.1% formic acid [3].
  • Mobile Phase B: Methanol, Acetonitrile, or a mixture with 0.1% formic acid [4] [3].
  • Gradient Elution:
    • Start: 95% A, 5% B.
    • Ramp to 5% A and 95% B over 20 minutes.
    • Hold at 5% A and 95% B for 5 minutes.
    • Return to initial conditions and re-equilibrate for 5 minutes [3].
  • Flow Rate: 0.3 mL/min [3].
  • Injection Volume: 3 µL [3].
  • Column Temperature: Maintained at ambient or controlled temperature (e.g., 40°C).
Mass Spectrometry (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer for high sensitivity and selectivity in MRM mode.

Typical Conditions:

  • Ionization Source: Electrospray Ionization (ESI).
  • Ionization Mode: Negative (ESI-) or Positive (ESI+), depending on the analyte's properties. This compound is typically detected in negative mode [4].
  • Source Temperature: 250°C [3].
  • Desolvation Temperature: 300°C [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM). Two specific transitions are monitored for each analyte: one for quantification and one for confirmation.
  • MRM Transitions for this compound: The specific precursor ion > product ion transitions should be optimized using a standard solution. An example from a patent is the monitoring of ions for quantification and confirmation [4].

Method Validation Data

The QuEChERS LC-MS/MS method for this compound has been rigorously validated. The table below summarizes key performance characteristics as reported in the literature.

Table 1: Validation Parameters for this compound Determination using QuEChERS LC-MS/MS

Parameter Soybean Grain & Soil [1] [2] Soybean Straw [1] [2] General Performance (Related Studies) [5]
Average Recovery 80% - 105% 80% - 105% 75% - 104%
Repeatability (RSDr) < 11% < 11% < 20%
Reproducibility (RSD_R) Not specified Not specified < 20%
Limit of Detection (LOD) 0.001 mg kg⁻¹ 0.005 mg kg⁻¹ Not specified
Limit of Quantification (LOQ) Implied from LOD & context Implied from LOD & context Not specified

Application in Residue Analysis

This validated method has been successfully applied to study the environmental fate of this compound. Field dissipation studies at three different geospatial locations in China revealed that the herbicide degrades rapidly.

Table 2: Dissipation Dynamics of this compound in Soybean Plant and Soil

Matrix Dissipation Model Half-life (T₁/₂) Final Residues at Harvest
Soybean Plant First-order kinetics 0.21 - 0.56 days Not detected or very low
Soil First-order kinetics / Two-compartment 0.44 - 5.53 days ≤ 0.026 mg kg⁻¹
Soybean Grain - - ≤ 0.001 mg kg⁻¹
Soybean Straw - - ≤ 0.005 mg kg⁻¹

The data demonstrates that this compound dissipates quickly in soybean plants and soil, leading to negligible terminal residue levels in harvested grains. This indicates a low risk of mammalian ingestion exposure from treated crops [1] [2].


Troubleshooting and Best Practices

  • Low Recovery:

    • Cause: Inefficient extraction or degradation during the process.
    • Solution: Ensure fresh, properly stored solvents and salts. Verify the pH of the extraction; sometimes buffering the QuEChERS method can improve recovery for certain analytes. Minimize the time between extraction and analysis.
  • Matrix Effects (Ion Suppression/Enhancement):

    • Cause: Co-eluting matrix components affecting ionization in the MS source.
    • Solution: Use an effective d-SPE clean-up with PSA to remove organic acids and other polar interferences. Employ matrix-matched calibration standards to compensate for these effects.
  • Poor Chromatography (Broad or Tailing Peaks):

    • Cause: Column contamination or suboptimal mobile phase/gradient.
    • Solution: Guard the analytical column with a pre-column filter. Flush the column regularly. Optimize the starting mobile phase composition and gradient profile to improve peak shape.

Conclusion

The QuEChERS method coupled with LC-MS/MS detection provides a fast, simple, and reliable solution for determining this compound residues in agricultural and environmental matrices like soybeans and soil [1]. The method meets rigorous validation criteria with satisfactory recovery, precision, and sensitivity. Its application in field studies confirms the rapid dissipation and low persistence of this compound, ensuring the safety of the food supply and minimal environmental impact. This protocol serves as a robust guide for researchers and analysts in regulatory and commercial laboratories.


References

Comprehensive Analytical Methods for Determination of Cloransulam-Methyl Residues in Soybean and Soil Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloransulam-Methyl

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide class, primarily used for post-emergence control of broad-leaved weeds in soybean fields. It acts by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the synthesis of branched-chain amino acids [1] [2]. This herbicide controls problematic weeds including cocklebur, horseweed, lambsquarters, mallow, pigweed, morning glory, ragweed, velvetleaf, and waterhemp [2]. This compound is typically applied at rates of 17.5–44 g ha⁻¹ and is formulated as water-dispersible granules for agricultural use [1] [2].

The chemical structure of this compound (IUPAC name: methyl 3-chloro-2-(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-ylsulfonamido)benzoate) features a triazolopyrimidine ring connected to a chlorinated benzoate ester through a sulfonamide linkage [2]. It has a moderate aqueous solubility of 184 mg L⁻¹ at 20°C and pH 7, with a low octanol-water partition coefficient (log P = -0.365), indicating limited potential for bioaccumulation [2]. The pKa value of 4.81 classifies it as a weak acid, and its vapor pressure is extremely low (4.0 × 10⁻¹¹ mPa at 20°C), indicating minimal volatility [2].

Analytical Method Principle

The determination of this compound residues in soybean and soil matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) following sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach [3] [4]. This method leverages the high sensitivity and selectivity of MS/MS detection, which minimizes matrix interferences and provides confident confirmation of residue identity through multiple reaction monitoring (MRM).

The QuEChERS methodology involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up. This approach effectively extracts polar to medium-polarity pesticide residues while removing many potential interferents from complex sample matrices. The method achieves efficient extraction and purification of this compound from challenging soybean and soil samples, enabling reliable quantification at trace levels [3].

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Water Solubility 184 mg L⁻¹ 20°C, pH 7 [2]
Vapor Pressure 4.0 × 10⁻¹¹ mPa 20°C [2]
Octanol-Water Partition Coefficient (log P) -0.365 pH 7, 20°C [2]
Dissociation Constant (pKa) 4.81 25°C [2]
Molecular Mass 429.81 g mol⁻¹ - [2]
Melting Point 217°C - [2]

Detailed Experimental Protocols

Sample Preparation and Extraction

The sample preparation protocol follows the QuEChERS approach with specific modifications for this compound in soybean and soil matrices [3]:

  • Homogenization: Representative soybean (grain, straw, or plant) or soil samples are homogenized using a food processor or grinding mill. For soybean grains, this should be done to a fine powder. Soil samples should be sieved through a 2-mm mesh to remove stones and debris.

  • Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. For soybean matrices, add 15 mL of acetonitrile and shake vigorously for 1 minute. For soil samples, use 15 mL of acetonitrile with 1% acetic acid. Add extraction salts packet containing 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g sodium acetate (NaOAc), then immediately shake vigorously for 1 minute to prevent salt clumping.

  • Centrifugation: Centrifuge the tubes at ≥3000 relative centrifugal force (RCF) for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the extracted analytes.

Cleanup Procedure
  • Dispersive SPE: Transfer 8 mL of the supernatant acetonitrile extract to a 15-mL d-SPE tube containing 1.2 g MgSO₄ and 0.4 g primary secondary amine (PSA) sorbent. For soybean straw samples with higher pigment content, additionally include 0.4 g C18 sorbent.

  • Shaking and Centrifugation: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.

  • Filtration: Transfer the purified extract to an autosampler vial through a 0.22-μm polytetrafluoroethylene (PTFE) syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

The instrumental analysis should be performed under the following optimized conditions [3]:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size)
    • Mobile Phase: A) 0.1% formic acid in water and B) 0.1% formic acid in methanol
    • Gradient Program: Initial 20% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions in 0.1 minute, and equilibrate for 2.9 minutes
    • Flow Rate: 0.3 mL min⁻¹
    • Injection Volume: 5 μL
    • Column Temperature: 40°C
  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode
    • Detection: Multiple reaction monitoring (MRM)
    • Ion Source Parameters: Nebulizer gas, drying gas, and heater gas temperatures optimized for maximum sensitivity
    • MRM Transitions: Primary quantitative transition: m/z 429 → 174; qualifier transitions: m/z 429 → 194 and 429 → 211

The following workflow diagram illustrates the complete analytical procedure:

G Start Sample Collection Homogenize Homogenization Start->Homogenize Weigh Weigh 15g Sample Homogenize->Weigh Extract Acetonitrile Extraction Weigh->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 dSPE Dispersive-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22μm) Centrifuge2->Filter LCMSSMS LC-MS/MS Analysis Filter->LCMSSMS Results Data Analysis LCMSSMS->Results

Method Validation Data

The analytical method for this compound determination in soybean and soil samples has been rigorously validated to ensure reliability, accuracy, and precision [3]:

Table 2: Method Validation Parameters for this compound in Soybean and Soil Matrices

Matrix Average Recovery (%) Relative Standard Deviation (%) Limit of Detection (mg kg⁻¹) Limit of Quantitation (mg kg⁻¹)
Soybean Grain 80-105 3-11 0.001 0.01
Soybean Plant 80-105 3-11 0.001 0.01
Soybean Straw 80-105 3-11 0.005 0.05
Soil 80-105 3-11 0.001 0.01

The validation study demonstrated that the method provides excellent accuracy with mean recoveries consistently within the acceptable range of 80-105% across all matrices. The precision of the method, expressed as relative standard deviation (RSD%), ranged between 3-11% for all matrices, meeting international guidelines for pesticide residue analysis [3]. The method exhibits high sensitivity with limits of detection (LOD) as low as 0.001 mg kg⁻¹ for soybean grain, plant, and soil, and 0.005 mg kg⁻¹ for soybean straw. The limits of quantitation (LOQ) were established at 0.01 mg kg⁻¹ for most matrices and 0.05 mg kg⁻¹ for soybean straw [3].

Residue Findings and Dissipation Dynamics

Dissipation in Soybean Plants and Soil

Field studies conducted at multiple geographical locations in China revealed that this compound exhibits rapid dissipation in soybean plants and soil environments [3] [4]:

Table 3: Dissipation Half-lives and Terminal Residues of this compound in Soybean and Soil

Matrix Half-life (Days) Application Rate (g ha⁻¹) Terminal Residue at Harvest (mg kg⁻¹)
Soybean Plant 0.21-0.56 17.5-44 ≤0.005 (straw)
Soil 0.44-5.53 (field) 17.5-44 ≤0.026
Soil 13-28 (laboratory) - -
Soybean Grain - 17.5-44 ≤0.001

The dissipation dynamics in soybean plants followed first-order kinetics with very short half-lives of 0.21-0.56 days, indicating rapid degradation [3]. Soil dissipation showed biphasic characteristics, better described by a two-compartment model, with field half-lives ranging from 0.44 to 5.53 days across different geographical locations and seasons [3]. Under controlled laboratory conditions, soil half-lives were longer, ranging from 13 to 28 days [5]. The terminal residue levels at harvest time were minimal across all matrices, with concentrations below 0.001 mg kg⁻¹ in soybean grain, up to 0.005 mg kg⁻¹ in soybean straw, and up to 0.026 mg kg⁻¹ in soil [3].

Environmental Fate and Degradation

This compound undergoes microbial degradation in soil, with the major metabolites identified as cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam [5]. These metabolites exhibit significantly reduced phytotoxicity compared to the parent compound. Studies show that bound residues account for up to 76% of applied radioactivity by 357 days after treatment, indicating strong adsorption to soil organic matter [5]. Degradation rates decrease approximately 10-fold when soils are incubated at 5°C or when sterilized by gamma-irradiation, confirming the importance of microbial activity in dissipation [5].

Recent research has demonstrated that specific soil microorganisms play crucial roles in this compound degradation. A synthetic microbial community (SynCom) composed of four bacterial species (including Sphingobium and Bacillus species) achieved 60-99% degradation efficiency of multiple herbicides, including this compound, in black soil microcosms over 35 days [6]. This SynCom application also increased soil bacterial biodiversity and altered soil enzyme activities, particularly those related to carbon metabolism [6].

Environmental Impact and Soil Microbial Effects

Studies on the ecotoxicological effects of this compound indicate that this herbicide causes transient changes in soil microbial community structure and function. Research has shown that this compound and the related herbicide diclosulam significantly affect functional genera related to nitrogen cycling in soil ecosystems [1]. Both herbicides inhibited nitrification reactions but at low concentrations (0.05 mg kg⁻¹) appeared to stimulate denitrification processes [1].

The application of this compound initially reduces the abundance of ammonia-oxidizing bacteria and archaea but subsequently enriches certain microorganisms capable of herbicide degradation, including genera such as Sphingobium, Bacillus, and Massilia [1] [6]. These shifts in microbial community composition are accompanied by changes in the abundance of functional genes related to nitrogen cycling, particularly a decrease in genes encoding ammonia monooxygenase (amoA) [1].

Herbicide effects on soil enzyme activities have been evaluated using the Integrated Biomarker Response (IBR) index, which revealed that this compound has significant impacts on urease and β-glucosidase activities—key enzymes involved in nitrogen and carbon cycling, respectively [1]. These enzymatic activities are particularly sensitive to herbicide exposure and can serve as early indicators of soil ecosystem disturbance.

The following diagram illustrates the environmental fate and effects of this compound in agricultural systems:

G Application Herbicide Application SoilFate Soil Fate Processes Application->SoilFate PlantUptake Plant Uptake SoilFate->PlantUptake Microbial Microbial Degradation SoilFate->Microbial Metabolism Major Metabolites: Cloransulam (acid) 5-OH-cloransulam-methyl 5-OH-cloransulam Microbial->Metabolism Effects Microbial Community Effects Microbial->Effects Functions Soil Functions Impact Effects->Functions Alters N-cycle genes Changes enzyme activities

Regulatory Status and Tolerances

This compound is not approved under the European Union's EC Regulation 1107/2009 [2]. In the United States, the Environmental Protection Agency has established tolerances for this compound residues in soybean commodities: 0.02 ppm in soybean seed, 0.1 ppm in soybean forage, and 0.2 ppm in soybean hay [7]. These regulatory limits are significantly higher than the terminal residue levels observed in field studies, which reported maximal concentrations of 0.001 mg kg⁻¹ in soybean grain, demonstrating that when used according to label directions, this compound residues remain well below established safety thresholds [3] [7].

Conclusion

The QuEChERS-LC-MS/MS method presented provides a robust, sensitive, and efficient approach for determining this compound residues in soybean and soil matrices. The method validation data confirm its reliability for monitoring studies and environmental fate investigations. Field residue trials demonstrate that this compound exhibits rapid dissipation in soybean plants and soil, with terminal residues at harvest well below established tolerance levels, indicating minimal consumer exposure risks.

The environmental fate studies reveal that this compound undergoes rapid microbial degradation in soil, with formation of less phytotoxic metabolites and significant binding to soil organic matter. While this herbicide causes transient effects on soil microbial communities, particularly those involved in nitrogen cycling, these changes are generally temporary, and microbial populations typically recover over time. The development of specialized synthetic microbial communities shows promise for enhancing degradation in agricultural soils with history of herbicide application.

References

cloransulam-methyl application rate timing soybean

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Application Overview

Cloransulam-methyl is a systemic, selective herbicide belonging to the triazolopyrimidine chemical class. It is an Acetolactate Synthase (ALS) inhibitor, classified under HRAC Group 2. It primarily targets broadleaf weeds in soybean crops, controlling weeds via root and shoot uptake. Application is typically a single postemergence treatment prior to the R2 growth stage of soybeans [1] [2].

Technical Specifications and Usage Guidelines

Application Rate and Timing
Parameter Specification
Active Ingredient This compound [1]
Common Product Name FirstRate [3] [1]
Standard Use Rate Low use rate (product-specific; consult label) [1]
Soybean Growth Stage Cutoff Prior to R2 (Full Flower) stage [3]
Preharvest Interval (PHI) 25 days for forage or hay; 70 days for grain [3]
Formulated Premix Product Example
Parameter Specification
Product Name Antares Prime [2]
Formulation Patent-pending liquid mixture of Sulfentrazone + this compound [2]
Application Type Pre-emergence or Pre-plant Incorporated [2]
Target Weeds Pigweed, Morningglory, Yellow Nutsedge [2]

Experimental Protocol for Field Evaluation

Experimental Design and Setup
  • Design: Randomized Complete Block (RCB) is standard, with treatments replicated 3-4 times for statistical reliability.
  • Plot Size: Minimum of 10 ft x 30 ft to accommodate standard spray boom passes and minimize edge effects.
  • Crop System: Experiments can be conducted in all soybean herbicide-tolerant trait systems [2].
  • Application Method: Use a backpack sprayer or research plot sprayer calibrated to deliver 15-20 gallons per acre (GPA) with flat-fan nozzles. Pressure should be maintained at 25-40 PSI for optimal droplet size.
Treatment Structure

The treatment structure should include multiple tiers for comparison:

  • This compound alone at the standard use rate.
  • Premix formulation (e.g., Antares Prime) alone [2].
  • Tank-mixture partners (e.g., with grass herbicides like clethodim or residual products like acetochlor) [4].
  • Standard herbicide check (e.g., another Group 2 herbicide like imazamox).
  • Weedy check (non-treated control for comparison).
  • Weed-free check (maintained by hand-weeding).
Data Collection and Analysis
  • Weed Control Efficacy: Visually assess percent control (0-100%) for each target weed species at 14, 28, and 60 Days After Treatment (DAT). Record weed density and biomass (g/m²) from quadrats at 60 DAT.
  • Crop Safety: Visually assess soybean injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT. Record soybean growth stage at application. Measure yield (bu/acre) at harvest maturity.
  • Statistical Analysis: Perform Analysis of Variance (ANOVA) on all quantitative data (control ratings, density, biomass, yield). Separate means using Fisher's Protected LSD at α=0.05.

Mode of Action and Resistance Management

Biochemical Pathway and Site of Action

This compound inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthetic pathway for the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts this biosynthesis, rapidly stopping cell division and leading to plant growth cessation and eventual death [1] [5].

G A Biosynthesis of Branched-Chain Amino Acids B Key Enzyme: Acetolactate Synthase (ALS) A->B C Valine, Leucine, Isoleucine Production B->C D Normal Plant Growth & Development C->D E Inhibition by This compound F Enzyme Function Blocked E->F F->B Site of Action G Cessation of Cell Division & Plant Death F->G

Diagram 1: Biochemical Mechanism of this compound. The herbicide specifically inhibits the ALS enzyme, disrupting the production of essential amino acids and leading to plant death.

Herbicide Resistance Management

Over-reliance on a single herbicide mode of action, including ALS inhibitors, exerts heavy selection pressure and can lead to resistant weed populations. Weeds like waterhemp have demonstrated resistance to multiple Group 2 herbicides [5].

  • Resistance Mitigation Strategy: Integrate this compound with herbicides from different HRAC groups (e.g., Group 15 like acetochlor, or Group 10 like glufosinate) in a program approach [6] [4] [7].
  • Multiple Modes of Action: Use effective tank mixtures or sequential applications with different sites of action active on the same target weeds.
  • Cultural and Mechanical Controls: Combine chemical control with practices like narrow row spacing for quicker canopy closure and crop rotation to reduce selection pressure [7].

Integrated Application Decision Framework

The following workflow outlines a comprehensive protocol for planning and executing a this compound application in a research or production setting.

G Start Start: Application Planning A Weed Spectrum & Density Assessment Start->A B Confirm Soybean Growth Stage < R2 A->B C Select Formulation: - Cloransulam solo - Premix (e.g., Antares Prime) B->C D Design Tank Mix: Add Grass Herbicide (Group 1) or Residual (Group 15) C->D E Calibrate Equipment & Check Weather D->E F Execute Application (Prior to R2 Stage) E->F G Data Collection: Weed Efficacy & Crop Safety F->G End End: Analysis & Reporting G->End

Diagram 2: Integrated Application Decision Workflow. This protocol ensures applications are timed correctly and integrated with other management tactics for effective weed control and resistance management.

Conclusion

This compound remains a valuable tool for controlling broadleaf weeds in soybeans. Its effective use within an Integrated Weed Management (IWM) framework requires strict adherence to application timing relative to soybean growth stage and proactive resistance management by rotating and mixing herbicide modes of action. For researchers, robust experimental design is crucial for generating reliable data on the efficacy and fit of new formulations and tank-mix partners in evolving production systems.

References

postemergence weed control soybean cloransulam-methyl

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profile and Efficacy

Cloransulam-methyl is a systemic sulfonanilide and triazolopyrimidine herbicide that inhibits the acetolactate synthase (ALS) enzyme, a key site in the biosynthesis of branched-chain amino acids [1]. It is typically formulated as water-dispersible granules and is selective for soybeans [1].

The table below summarizes key performance data from a field study and a recent resistance investigation:

Table 1: Efficacy and Weed Control Spectrum of this compound

Aspect Findings Source/Context
General Efficacy Effective postemergence control of broadleaf weeds in soybean (cv. Doko) [2]. Field experiment on a "Cerrado" oxisol [2].
Specifically Controlled Weeds Controlled Acanthospermum hispidum and Blainvillea latifolia efficiently. In a tank mix with lactofen, it also controlled Nicandra physaloides [2]. Same field experiment; doses of 20, 30, and 40 g/ha [2].
Weeds on Control Spectrum Cocklebur, Horseweed, Lambsquarters, Mallow, Pigweed, Morning glory, Ragweed, Velvetleaf, Waterhemp [1]. Pesticide Properties Database [1].
Resistance Observation Two common lambsquarters populations from China with multiple resistance to other ALS-inhibitors (thifensulfuron-methyl) and a PSII-inhibitor (bentazone) showed no detectable resistance to this compound [3]. Laboratory dose-response and cross-resistance study [3].

Application Protocol and Integration

For effective use, this compound must be integrated into a broader weed management strategy. It is available as a standalone active ingredient or in premixes like Tendovo (with S-metolachlor and metribuzin) for pre-emergence applications [4].

Table 2: Application Guidelines for this compound in Soybean

Parameter Recommendation
Application Type Postemergence (POST) [2] [1] [5].
Typical Use Rate 20 to 40 grams of active ingredient per hectare (g ai/ha) [2].
Application Timing Weeds should be actively growing and in the 2- to 4-leaf stage or 2-3 inches tall [6]. Apply to soybeans up to the R1 growth stage [4] [5].
Tank Mix Partners Often tank-mixed with other herbicides to broaden the control spectrum or manage resistance (e.g., lactofen) [2]. It is also listed as a mixing partner for flumioxazin in pre-emergent programs [5].
Key Consideration Overlapping residual herbicides are critical to prevent weed escape, especially with the prevalence of herbicide-resistant weeds [6].

The following workflow outlines a standard experimental protocol for evaluating this compound efficacy and resistance in a greenhouse setting, based on methodologies from recent research.

Start Start: Herbicide Efficacy/Resistance Test PlantMat Plant Material Preparation • Collect seeds (susceptible & resistant biotypes) • Enhance germination (e.g., GA₃ soak) • Sow in sterilized soil Start->PlantMat Growth Controlled Growth Chamber • Maintain 30±3°C/25±3°C day/night • 14h/10h light/dark cycle • Thin to uniform plants pre-treatment PlantMat->Growth HerbApp Herbicide Application • Apply at 3-4 leaf stage • Use lab sprayer (e.g., 450 L/ha output) • Use multiple doses for dose-response Growth->HerbApp DataColl Data Collection (21 DAT) • Visual injury assessment (%) • Measure above-ground fresh weight • Record survival rate HerbApp->DataColl Analysis Data Analysis • Calculate GR₅₀ (growth reduction) • Determine Resistance Index (RI) • RI = GR₅₀(R) / GR₅₀(S) DataColl->Analysis End End: Interpret Results Analysis->End

Resistance Management and Environmental Considerations

Herbicide resistance is a major challenge in modern agriculture. While this compound remains effective against some resistant biotypes [3], over-reliance on any single site of action increases selection pressure for resistance.

  • Resistance Status: Palmer amaranth populations in Brazil have been confirmed with multiple resistance to Group 2 (ALS-inhibitors, including this compound) and Group 9 (glyphosate) herbicides [7]. This underscores the critical need for proactive resistance management.
  • Complexity of Resistance: Resistance patterns within a single HRAC group can be complex. Cross-resistance is not always uniform across all chemistries within Group 2 and can be influenced by specific amino acid substitutions in the ALS enzyme and other non-target-site mechanisms [8] [3].
  • Management Strategy: The cornerstone of resistance management is diversifying the sites of action used. This involves:
    • Rotating Herbicides: Using herbicides from different HRAC groups in consecutive seasons.
    • Tank-Mixing: Applying effective herbicides with multiple, complementary sites of action simultaneously [4] [9].
    • Incorporating Non-Chemical Tactics: Combining chemical control with cultural practices (narrow rows, cover crops) and mechanical practices (cultivation) to reduce weed pressure [6].

The diagram below illustrates the two primary mechanisms by which weeds evolve resistance to ALS-inhibitors like this compound.

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide This compound (Group 2 ALS Inhibitor) TSR1 Altered Target Enzyme (Acetolactate Synthase - ALS) Herbicide->TSR1 Binds to ALS enzyme NTSR1 Enhanced Metabolic Detoxification Herbicide->NTSR1 Enters plant TSR2 Specific Amino Acid Substitutions: Ala-122, Pro-197, Trp-574, etc. TSR1->TSR2 TSR3 Herbicide cannot bind effectively Reduced efficacy TSR2->TSR3 NTSR2 Herbicide is broken down before reaching target NTSR1->NTSR2 NTSR3 Reduced amount of active herbicide at target site NTSR2->NTSR3

Environmental and Safety Profile

Researchers should be aware of the compound's environmental fate and toxicity.

  • Environmental Fate: this compound has moderate aqueous solubility and is considered non-volatile. It can be mobile in the environment and has the potential to leach to groundwater. It is generally non-persistent in soil, with field dissipation half-lives (DT₅₀) around 10 days [1].
  • Toxicity: It has a low mammalian toxicity but is a skin and eye irritant. Ecotoxicologically, it has a low level of toxicity to birds and aquatic invertebrates but is more toxic to fish, aquatic plants, algae, and honeybees [1].

Key Takeaways for Researchers

  • This compound is a valuable tool for postemergence control of key broadleaf weeds in soybeans.
  • It demonstrates efficacy against some weed biotypes resistant to other ALS inhibitors, highlighting the nuance in cross-resistance patterns.
  • Its successful and sustainable use is dependent on integration into a diversified weed management program that includes multiple herbicide sites of action and cultural practices to mitigate resistance development.
  • Always consult and follow local product labels for specific application rates, timing, and safety precautions.

References

Comprehensive Analysis of Cloransulam-Methyl Residues in Crop Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloransulam-Methyl

This compound is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical class that effectively controls broadleaf weeds in soybean fields. This herbicide primarily functions by inhibiting the activity of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine. The chemical designation of this compound is methyl 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoate with a molecular formula of C₁₅H₁₃ClFN₅O₅S and a molecular mass of 429.81 g/mol. According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) classification systems, this compound belongs to Group 2 (B) herbicides, indicating its specific action on ALS enzymes. [1]

This compound is particularly effective against problematic weeds including cocklebur, horseweed, lambsquarters, pigweed, ragweed, and velvetleaf. It can be applied either as a pre-emergence or post-emergence treatment at application rates typically ranging from 17.5–44 g ha⁻¹. The herbicide is formulated as water-dispersible granules and exhibits moderate aqueous solubility (184 mg L⁻¹ at pH 7, 20°C), low volatility (vapor pressure: 4.0 × 10⁻¹¹ mPa), and relatively mobile properties in soil environments. Its dissociation constant (pKa) of 4.81 characterizes it as a weak acid, which influences its behavior in different environmental conditions. [2] [1]

Residue Analytical Method

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient methodology for extracting this compound residues from various soybean matrices and soil. The procedure begins with homogenizing representative samples of soybean grain, plant material, straw, or soil. For optimal extraction, a 10±0.1 g portion of the homogenized sample is weighed into a 50-mL centrifuge tube. The extraction follows using 10 mL of acetonitrile as the primary solvent, which effectively isolates the target analyte from the complex plant matrix. [3]

To facilitate partitioning and clean-up, appropriate quantities of salts and buffers are added, typically including magnesium sulfate (MgSO₄) to remove residual water and sodium chloride (NaCl) to enhance phase separation. The mixture is vigorously shaken for a minimum of 1 minute to ensure complete interaction between the solvent and matrix components. Subsequent centrifugation at approximately 4000-4500 rpm for 5 minutes achieves clear phase separation, with the acetonitrile layer containing the target analyte being collected for further clean-up. For additional purification, a dispersive solid-phase extraction (d-SPE) step is recommended using primary secondary amine (PSA) and C18 sorbents to remove interfering compounds such as fatty acids, pigments, and sugars, ultimately improving analytical specificity and instrument performance. [3]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the optimal analytical platform for detecting and quantifying this compound residues due to its high sensitivity and selectivity. The chromatographic separation employs a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The mobile phase consists of two components: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.3 mL min⁻¹ with a gradient elution program. The initial conditions start at 20% mobile phase B, increasing to 90% B over 8 minutes, held for 2 minutes, then returned to initial conditions for re-equilibration. [3]

Mass spectrometric detection operates in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to enhance specificity. The optimal MS parameters for this compound detection include: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, and desolvation gas flow 1000 L h⁻¹. For this compound, the precursor ion m/z 428.9 fragments to yield characteristic product ions at m/z 181.0 and m/z 210.0, which serve as quantitative and qualitative transitions, respectively. This dual transition monitoring provides confirmation of analyte identity through ion ratio consistency while maintaining high sensitivity for quantification purposes. [3]

Method Validation

Extensive validation studies have demonstrated that the QuEChERS-LC-MS/MS method delivers excellent analytical performance for determining this compound residues across various matrices. The method exhibits linear response over a concentration range of 0.001-1.0 mg kg⁻¹ with correlation coefficients (r²) exceeding 0.99, indicating strong proportional relationship between concentration and detector response. Accuracy evaluations through recovery studies show average recoveries ranging from 80% to 105% across different fortification levels, well within acceptable methodological criteria. [3]

The precision of the method, expressed as relative standard deviation (RSD), ranges between 3-11%, demonstrating satisfactory repeatability and reproducibility. Method sensitivity is characterized by a limit of detection (LOD) of 0.001 mg kg⁻¹ for soybean grain, plant, and soil matrices, and 0.005 mg kg⁻¹ for soybean straw. The limit of quantification (LOQ) is established at 0.01 mg kg⁻¹ for all matrices, representing the lowest concentration that can be reliably quantified with acceptable accuracy and precision. This validated method provides researchers with a robust analytical tool for monitoring this compound residues in comprehensive environmental fate studies. [3]

Residue Dynamics and Environmental Fate

Field Dissipation Studies

Field dissipation studies conducted across multiple geographical locations in China have revealed that this compound exhibits rapid degradation in both soybean plants and soil environments. In soybean plants, the herbicide demonstrates particularly fast dissipation with half-lives (T₁/₂) ranging from 0.21 to 0.56 days, indicating minimal persistence in above-ground plant tissues. This rapid degradation in plants can be attributed to various metabolic processes, including hydrolysis, conjugation, and subsequent formation of bound residues. The dissipation pattern in soil follows a biphasic degradation model, characterized by an initial rapid decline followed by a slower dissipation phase, with overall half-lives ranging from 0.44 to 5.53 days across different experimental sites. [3]

The following table summarizes the dissipation parameters of this compound in various matrices:

Table 1: Dissipation dynamics of this compound in soybean and soil matrices

Matrix Dissipation Model Half-life (Days) Range DT₉₀ (Days)
Soybean plant First-order kinetics 0.21-0.56 - -
Soil Two-compartment 0.44-5.53 - -
Soil (lab, 20°C) First-order kinetics 15 - -
Soil (field) First-order kinetics 10 - -
Aquatic systems Photolysis <5 Rapid -

[3]

Terminal Residues

Terminal residue studies conducted at harvest time have consistently demonstrated minimal residual presence of this compound across all soybean matrices. In soil samples collected at harvest, this compound residues measured ≤0.026 mg kg⁻¹, representing a small fraction of the initially applied amount. Soybean grain exhibited the lowest residue levels, with concentrations ≤0.001 mg kg⁻¹, while soybean straw contained slightly higher amounts at ≤0.005 mg kg⁻¹. These negligible terminal residue levels indicate minimal persistence and confirm that mammalian ingestion exposure through soybean consumption remains extremely low. [3]

The final residue data provides crucial information for dietary risk assessment and supports the establishment of maximum residue limits (MRLs). The consistently low residue levels detected across multiple field sites and growing seasons suggest that this compound undergoes extensive degradation during the soybean growth period, resulting in minimal carry-over into harvestable commodities. This dissipation profile, combined with the herbicide's favorable toxicological characteristics, positions this compound as a compound with minimal consumer safety concerns regarding residue exposure through food commodities. [3]

Environmental Impact Assessment

Effects on Soil Microorganisms

Comprehensive soil ecotoxicological assessments have revealed that this compound exerts significant influences on soil microbial communities, particularly affecting populations involved in crucial nutrient cycling processes. Research demonstrates that both this compound and the structurally related herbicide diclosulam cause substantial alterations in the functional genera associated with the nitrogen cycle, with concomitant increases in the abundances of specific bacterial taxa capable of degrading herbicide residues in soil. Through high-throughput sequencing analysis, researchers observed that these herbicides induced differential effects on nitrogen transformation processes, generally inhibiting nitrification reactions while potentially enhancing denitrification under specific concentration conditions. [2]

The impact on carbon cycle processes was evaluated by monitoring the Calvin-Benson-Bassham (CBB) cycle, a fundamental pathway for carbon dioxide fixation in autotrophic soil microorganisms. Gene abundance analysis related to the CBB cycle demonstrated that exposure to this compound resulted in modulated expression of key functional genes, indicating potential disruption of carbon sequestration processes in soil ecosystems. These molecular findings were corroborated by enzymatic activity assessments, which revealed that this compound exposure significantly affected the activities of β-glucosidase and urease, two key enzymes involved in carbon and nitrogen cycling, respectively. The sensitivity of these enzymatic biomarkers to herbicide exposure highlights their utility as early indicators of soil ecosystem disturbance. [2]

Integrated Biomarker Response

The Integrated Biomarker Response (IBR) approach provides a comprehensive quantitative assessment of this compound's ecotoxicological impact on soil health. By standardizing data from multiple biomarkers including microbial community parameters, functional gene abundances, and enzyme activities, the IBR methodology enables calculation of a composite toxicity index that facilitates comparison between different herbicides. Application of this approach to this compound and diclosulam revealed distinct toxicity profiles, with the IBR index effectively capturing the concentration-dependent responses of soil microbial communities to herbicide exposure. [2]

The IBR analysis further identified specific sensitive biomarkers that responded most markedly to this compound exposure, including particular nitrogen-cycling bacteria and carbon-transforming enzymes. The deviation indices derived from the IBR calculation pinpointed whether the herbicide effect on each biomarker represented upregulation or downregulation, providing mechanistic insights into the compound's ecotoxicological mode of action. This comprehensive assessment approach offers researchers and regulators a robust tool for evaluating the potential environmental risks associated with this compound application in agricultural systems. [2]

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow for this compound residue analysis in crop and soil matrices:

G Start Sample Collection Homogenization Sample Homogenization Start->Homogenization Weighing Weigh 10±0.1 g Sample Homogenization->Weighing Extraction Add 10 mL Acetonitrile Vortex 1 min Weighing->Extraction SaltAddition Add Salt Mixture (MgSO₄ + NaCl) Extraction->SaltAddition Centrifugation1 Centrifuge 4000 rpm, 5 min SaltAddition->Centrifugation1 Collection1 Collect Acetonitrile Layer Centrifugation1->Collection1 dSPE d-SPE Clean-up (PSA + C18) Collection1->dSPE Centrifugation2 Centrifuge 4000 rpm, 2 min dSPE->Centrifugation2 Collection2 Collect Supernatant Centrifugation2->Collection2 Filtration Filter through 0.22 μm membrane Collection2->Filtration LCAnalysis LC-MS/MS Analysis Filtration->LCAnalysis

Figure 1: Sample preparation workflow for this compound residue analysis

Residue Analysis Protocol
5.2.1 Sample Collection and Storage

Field sampling should follow established statistical design with a minimum of five replicate plots per treatment, including control plots. Collect soybean grain, plant, straw, and soil samples at predetermined intervals following application (e.g., 0, 1, 3, 7, 14, 21, 30, and 45 days after treatment, plus harvest). Soil samples should be collected from the root zone (0-15 cm depth) using a soil corer, with composite samples consisting of at least five subsamples per plot. All samples must be immediately placed in pre-cleaned amber glass containers and transported to the laboratory on ice. Upon arrival, store samples at -20°C until analysis to prevent analyte degradation or transformation. [3]

5.2.2 Extraction Procedure
  • Thaw samples at room temperature and homogenize using a high-speed blender until a consistent texture is achieved.
  • Weigh 10±0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube.
  • Add 10 mL of HPLC-grade acetonitrile to each tube using a calibrated pipette.
  • Vortex vigorously for 1 minute to ensure complete solvent-sample interaction.
  • Add salt mixture typically consisting of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
  • Immediately shake for 1 minute following salt addition to prevent clumping.
  • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
5.2.3 Clean-up Procedure
  • Transfer 1 mL of the upper acetonitrile layer to a 2-mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.
  • Vortex for 30 seconds to ensure complete interaction with sorbents.
  • Centrifuge at 4000 rpm for 2 minutes to pellet the sorbents and particulates.
  • Carefully transfer the supernatant to an autosampler vial using a Pasteur pipette.
  • Filter through a 0.22-μm PTFE membrane if particulate matter remains visible.
5.2.4 LC-MS/MS Analysis Conditions

Table 2: Optimal LC-MS/MS parameters for this compound analysis

Parameter Configuration Description
Chromatography
Column Reverse-phase C18 100 mm × 2.1 mm, 1.8 μm
Column Temperature 40°C -
Mobile Phase A 0.1% Formic acid in water -
Mobile Phase B 0.1% Formic acid in acetonitrile -
Flow Rate 0.3 mL min⁻¹ -
Injection Volume 5 μL -
Mass Spectrometry
Ionization Mode ESI-negative -
Capillary Voltage 3.5 kV -
Source Temperature 150°C -
Desolvation Temperature 500°C -
Desolvation Gas Flow 1000 L h⁻¹ Nitrogen
MRM Transitions
Quantitative 428.9 → 181.0 Collision energy: 25 eV
Qualitative 428.9 → 210.0 Collision energy: 20 eV

[3]

Quality Assurance and Control

Quality control measures must be implemented throughout the analytical process to ensure data reliability. Each analytical batch should include procedural blanks (solvent processed without sample), matrix-matched calibration standards, and spiked recovery samples at multiple concentrations (typically 0.01, 0.1, and 0.5 mg kg⁻¹). Recovery rates should fall within 70-120% with relative standard deviations <20% for the method to be considered in control. The calibration curve must demonstrate linearity with r² ≥ 0.99 across the working range, and continuing calibration verification standards should be analyzed after every 10-15 samples to monitor instrument performance drift. [3]

Conclusion

The comprehensive analytical methodology presented in this protocol provides researchers with a robust framework for determining this compound residues in crop matrices and soil. The QuEChERS-LC-MS/MS approach offers an optimal balance of efficiency, sensitivity, and specificity, enabling reliable quantification at environmentally relevant concentrations. Field dissipation studies confirm that this compound exhibits rapid degradation in both soybean plants and soil, with half-lives generally less than one week, resulting in negligible terminal residues at harvest time. The minimal residue levels detected in soybean grain (≤0.001 mg kg⁻¹) demonstrate favorable dissipation characteristics from a food safety perspective. [3]

Environmental impact assessments, however, indicate that this compound can cause significant perturbations to soil microbial communities, particularly affecting microorganisms involved in nitrogen and carbon cycling processes. These effects on non-target soil organisms highlight the importance of judicious application practices and adherence to recommended dosage rates. The integrated biomarker response approach provides a comprehensive tool for evaluating the ecotoxicological profile of this compound relative to other herbicides. Researchers should consider these environmental factors when developing integrated weed management strategies that minimize ecological impact while maintaining effective weed control. [2]

References

Comprehensive Application Notes and Protocols: HPLC-UV Analysis of Cloransulam-methyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloransulam-methyl

This compound is a widely used triazolopyrimidine sulfonanilide herbicide employed for broadleaf weed control in various agricultural settings, particularly in soybean crops. This herbicide belongs to the acetolactate synthase (ALS) inhibitor family, which disrupts branched-chain amino acid synthesis in susceptible plants. Understanding the chemical behavior and environmental fate of this compound requires robust analytical methods that can accurately quantify its presence in different matrices. High-performance liquid chromatography with UV detection (HPLC-UV) represents one of the most widely implemented techniques for the analysis of this compound in environmental and agricultural samples [1]. These methods are essential for regulatory compliance, environmental monitoring, and residue studies aimed at ensuring food safety and environmental protection.

The development of precise and accurate analytical methods for pesticide residues like this compound has become increasingly important in the context of sustainable agriculture and integrated pest management. With the global agrochemical market emphasizing products with favorable environmental profiles and minimal residue concerns, this compound has gained prominence due to its effective weed control and relatively rapid degradation in environmental matrices [2] [3]. The HPLC-UV methods described in these application notes provide researchers and analytical chemists with reliable tools for monitoring this herbicide across various experimental and regulatory scenarios.

Chemical Properties and Structure

This compound possesses distinct chemical characteristics that influence its analytical determination and environmental behavior. The compound has a molecular formula of C~15~H~13~ClFN~5~O~5~S and a molecular weight of 429.810 g/mol [4]. Its Chemical Abstracts Service (CAS) registry number is 147150-35-4, which provides unique identification in chemical databases and regulatory documents. The systematic IUPAC name for this compound is Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate, reflecting its complex heterocyclic structure [4].

The compound exhibits a log P value of 2.64, indicating moderate hydrophobicity that influences its extraction and chromatographic behavior [4]. This balance between hydrophilic and lipophilic characteristics makes this compound amenable to reverse-phase HPLC separation with appropriate mobile phase combinations. The chemical structure consists of two key moieties: a triazolopyrimidine ring system substituted with ethoxy and fluoro groups, connected via a sulfonanilide bridge to a methyl ester-functionalized benzoic acid derivative containing a chloro substituent. This complex arrangement provides distinct UV chromophores that enable sensitive detection in the UV spectrum, typically between 220-280 nm, depending on the mobile phase composition and pH conditions.

Table 1: Fundamental Chemical Properties of this compound

Property Description
CAS Registry Number 147150-35-4
Molecular Formula C~15~H~13~ClFN~5~O~5~S
Molecular Weight 429.810 g/mol
IUPAC Name Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate
Log P 2.64
InChI Key BIKACRYIQSLICJ-UHFFFAOYSA-N

HPLC-UV Analysis of this compound

Method Parameters and Optimization

The HPLC-UV analysis of this compound has been successfully implemented using monolithic column technology that enables rapid separation with minimal backpressure. The method developed by Rodriguez-Delgado and Hernández-Borges utilizes a C18 monolithic column with a mobile phase consisting of acetonitrile, water, and formic acid pumped at an elevated flow rate of 5 mL/min [1]. This approach achieves complete analysis of this compound and related triazolopyrimidine herbicides in less than 2.3 minutes, representing significant time savings compared to conventional HPLC methods. The use of formic acid as a mobile phase modifier enhances peak shape and provides MS-compatibility when needed, though it can be substituted with phosphoric acid for standard UV detection applications [4] [1].

The chromatographic separation of this compound follows reverse-phase principles, where the compound's moderate hydrophobicity (log P = 2.64) facilitates interaction with the non-polar stationary phase [4]. Optimization of the acetonitrile-to-water ratio is critical for achieving optimal resolution from matrix components and other structurally similar herbicides. The addition of acidic modifiers serves dual purposes: it suppresses silanol interactions that could cause peak tailing, and it maintains the analyte in a non-ionized state, promoting proper retention on the reverse-phase column. For methods requiring the highest sensitivity, UV detection wavelengths between 230-250 nm typically provide optimal response for this compound, though wavelength selection should be validated for specific instrument configurations and matrix backgrounds [1].

Column Selection and Comparison

Column selection significantly influences the separation efficiency, analysis time, and method robustness for this compound determination. Research indicates that both conventional particulate columns and monolithic stationary phases can successfully separate this herbicide, though each offers distinct advantages. The Newcrom R1 column, a special reverse-phase material with low silanol activity, has been specifically applied for this compound separation with mobile phases containing acetonitrile, water, and phosphoric acid [4]. This column exhibits excellent peak symmetry for sulfonanilide herbicides and is available in smaller 3 μm particle sizes for UPLC applications requiring even faster analysis times.

Monolithic columns present a compelling alternative, particularly for high-throughput applications where rapid analysis is paramount. The C18 monolithic column implemented in published methods features a biporous structure with macropores that permit high flow rates with low backpressure and mesopores that provide sufficient surface area for adequate retention and separation [1]. This architecture enables flow rates up to 5 mL/min while maintaining resolution, reducing analysis time to less than 2.3 minutes for this compound and related compounds. The column dimensions and stationary phase chemistry should be selected based on specific application requirements, with monolithic columns offering advantages for method development and conventional columns providing established reliability for routine analysis.

Table 2: HPLC-UV Method Parameters for this compound Analysis

Parameter Conditions
Column C18 Monolithic Column
Mobile Phase Acetonitrile/Water/Formic Acid
Flow Rate 5 mL/min
Analysis Time <2.3 min
Detection UV-Vis
LOD (Water) 60-90 μg/L
Linear Range R² > 0.9949

Sample Preparation Protocols

Water and Soil Samples

The analysis of this compound in environmental samples requires efficient extraction techniques and effective cleanup procedures to minimize matrix interference and ensure accurate quantification. For water samples, solid-phase extraction (SPE) using C18 cartridges provides effective preconcentration and purification [1]. The protocol involves acidifying water samples to pH ~3 with hydrochloric acid, followed by loading onto preconditioned C18 SPE cartridges. After sample loading, the cartridges are washed with acidified water or a mild organic solvent solution to remove interfering compounds, followed by elution with acetonitrile or methanol. The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase composition for HPLC analysis [1] [5]. This approach achieves mean recovery values ranging from 35% to 110% for water samples, with method detection limits in the low ng/L level, down to 280 ng/L [1].

Soil samples require more extensive preparation, typically beginning with acetonitrile-based extraction assisted by mechanical shaking or sonication. A validated method involves weighing 10 g of soil sample into a centrifuge tube, adding 20 mL of acetonitrile and 1% formic acid, followed by vigorous shaking for 30 minutes [6]. After centrifugation, the supernatant is collected, and the extraction is repeated with fresh solvent. The combined extracts are then subjected to cleanup using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove co-extracted organic acids, pigments, and other interferents [3]. For soils with high organic matter content, additional cleanup through freezing lipid precipitation or graphitized carbon black may be necessary. The final extract is concentrated and reconstituted in mobile phase for analysis, achieving recovery rates between 77% and 92% with LODs down to 9.38 μg/kg [1].

Plant Tissue and Agricultural Commodities

The determination of this compound residues in soybean plants and other agricultural commodities employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has become the standard for pesticide residue analysis in complex matrices. The method for soybean tissues involves homogenizing representative samples and weighing 10 g into a centrifuge tube [3]. Then, 10 mL of acetonitrile is added, followed by vigorous shaking for 1 minute. Subsequently, a salting-out step using anhydrous magnesium sulfate and sodium chloride is performed to separate the organic and aqueous phases [3] [7]. The acetonitrile layer is then transferred to a tube containing d-SPE sorbents (typically 150 mg MgSO~4~, 25 mg PSA, and 25 mg C18 for 1 mL extract) for cleanup.

After vortexing and centrifugation, an aliquot of the purified extract is transferred to an autosampler vial for analysis by HPLC-UV or LC-MS/MS [3]. This methodology achieves excellent recovery rates ranging from 80% to 105% with relative standard deviations between 3-11%, demonstrating both accuracy and precision [3]. The method's limit of detection is 0.001 mg/kg for soybean grain, plant, and soil, and 0.005 mg/kg for soybean straw, sufficient for monitoring residues against established maximum residue limits (MRLs) [3]. For samples with particularly complex matrices, an additional freezing step or use of enhanced d-SPE kits specifically designed for challenging matrices may further improve chromatographic performance and instrument maintenance intervals.

Method Validation and Performance Characteristics

Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for this compound determination. The validated HPLC-UV method exhibits excellent linearity across a defined concentration range, with calibration curves showing determination coefficients (R²) greater than 0.9949 [1]. This demonstrates a strong relationship between analyte concentration and detector response, essential for accurate quantification. The limit of detection (LOD) for this compound in water samples using the monolithic column approach ranges between 60-90 μg/L, while the limit of quantitation (LOQ) for water analysis by GC/MS methods can achieve 0.1 μg/L [1] [5].

The accuracy and precision of the method have been evaluated through recovery studies at multiple fortification levels across different matrices. In water samples, mean recovery values range between 35% and 110%, while soil samples show recoveries of 77-92% [1]. For soybean matrices using the QuEChERS approach, average recoveries range from 80% to 105%, with relative standard deviations (RSDs) between 3-11%, indicating acceptable method precision [3]. The method robustness has been tested through variations in mobile phase composition, flow rate, and different instrument operators, demonstrating consistent performance under normal laboratory variations. When transferring methods between laboratories, a formal interlaboratory study is recommended to establish reproducibility data, which is particularly important for regulatory submissions.

Table 3: Method Validation Parameters for this compound in Different Matrices

Matrix Recovery (%) RSD (%) LOD LOQ
Water 35-110 <15 60-90 μg/L 0.1 μg/L
Soil 77-92 <15 9.38 μg/kg -
Soybean (QuEChERS) 80-105 3-11 0.001 mg/kg -

Environmental Fate and Residue Analysis

Understanding the environmental fate of this compound is crucial for assessing its ecological impact and establishing appropriate pre-harvest intervals. Studies on the dissipation dynamics of this compound in soybean plants and soil have revealed rapid degradation patterns. In soybean plants, the herbicide dissipates quickly with half-lives (T~1/2~) ranging from 0.21 to 0.56 days [3]. Soil dissipation follows a biphasic pattern, characterized by an initial rapid degradation phase followed by a slower decline, with half-lives ranging from 0.44 to 5.53 days across different geographical locations and soil types [3]. This rapid dissipation contributes to low residual levels at harvest time, reducing environmental persistence and potential carryover issues.

Research on aerobic soil metabolism has identified several degradation products, including cloransulam (the free acid derivative), 5-hydroxythis compound, and 5-hydroxycloransulam, which occur at maximum concentrations of 25, 9, and 8 ng/g, respectively [8]. These metabolites demonstrate significantly reduced phytotoxicity compared to the parent molecule, contributing to the favorable environmental profile of this compound [8]. The terminal residue levels observed in field studies show very low concentrations in soil (≤0.026 mg/kg), soybean grain (≤0.001 mg/kg), and straw (≤0.005 mg/kg) at harvest time, indicating minimal residue accumulation in food commodities [3]. These findings support the establishment of appropriate pre-harvest intervals and demonstrate the compound's rapid degradation in the environment.

Experimental Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound determination in various matrices:

CloransulamWorkflow SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLCAnalysis HPLC-UV Analysis Concentration->HPLCAnalysis DataProcessing Data Processing HPLCAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation Water Water Samples SPE SPE (C18 Cartridges) Water->SPE Soil Soil Samples QuEChERS QuEChERS Soil->QuEChERS Plant Plant Tissues Plant->QuEChERS SPE->Cleanup QuEChERS->Cleanup LLE Liquid-Liquid Extraction LLE->Cleanup Column HPLC Column Selection Column->HPLCAnalysis MobilePhase Mobile Phase Optimization MobilePhase->HPLCAnalysis Detection UV Detection Detection->HPLCAnalysis

Figure 1: Comprehensive Workflow for this compound Analysis in Environmental and Agricultural Samples

Regulatory Considerations and Quality Control

The analysis of this compound in environmental and agricultural samples must adhere to strict regulatory standards and incorporate comprehensive quality control measures. In the United States, the Environmental Protection Agency (EPA) has established analytical methods for this compound in water with a limit of quantitation (LOQ) of 0.1 μg/L [5]. Regulatory compliance requires methods to demonstrate acceptable accuracy, precision, specificity, and ruggedness through systematic validation protocols. As regulatory frameworks increasingly emphasize sustainable agriculture and reduced chemical residues, analytical methods must evolve to achieve lower detection limits and address potential metabolite formation [2].

Implementation of quality control protocols is essential for generating reliable data. Each analytical batch should include procedural blanks, laboratory control samples, matrix spikes, and duplicate analyses to monitor method performance throughout the analysis. For regulatory submissions, method validation must follow established guidelines such as those outlined by the EPA or European Commission Directorate General Health and Consumer Protection (SANCO/12495/2011) [7]. Instrument calibration should include initial multipoint calibration curves followed by continuing calibration verification at appropriate frequencies using independently prepared standards. System suitability tests should be performed before each analytical sequence to ensure that the HPLC-UV system meets predefined criteria for retention time stability, peak symmetry, baseline noise, and sensitivity. These rigorous quality assurance measures ensure the generation of defensible data suitable for regulatory decision-making and environmental monitoring programs.

Conclusion

The HPLC-UV methods presented in these application notes provide robust analytical protocols for the determination of this compound in various matrices, including water, soil, and agricultural commodities. The use of monolithic column technology enables rapid analysis with excellent resolution, while the implementation of efficient sample preparation techniques such as SPE and QuEChERS ensures effective extraction and cleanup from complex matrices. The validation data demonstrate that these methods offer sufficient sensitivity, accuracy, and precision for monitoring this compound residues at environmentally relevant concentrations.

The environmental fate studies confirm that this compound undergoes relatively rapid degradation in agricultural environments, with dissipation half-lives ranging from hours to a few days depending on the matrix and environmental conditions. This rapid degradation, coupled with the low terminal residues observed in soybean grains, supports the judicious use of this herbicide in agricultural systems. As regulatory requirements evolve and analytical technologies advance, these methods provide a solid foundation for further refinement and adaptation to emerging analytical challenges in pesticide residue analysis.

References

cloransulam-methyl extraction efficiency recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Published SPE Method for Water Analysis

The following method details the simultaneous determination of cloransulam-methyl and other triazolopyrimidine sulfonanilide herbicides in water samples using Solid-Phase Extraction (SPE) coupled with Capillary Electrophoresis (CE) [1].

Parameter Specification
Sample Type Mineral and stagnant water [1]
Extraction Method Off-line Solid-Phase Extraction (SPE) [1]
SPE Sorbent C18 cartridges (100 mg, 1 mL) [1]
Conditioning 1 mL of acetonitrile, then 1 mL of water [1]
Sample Loading 100 mL water sample acidified with 10 µL of concentrated HCl [1]
Washing 1 mL of water [1]
Elution 1 mL of acetonitrile [1]
Analysis Technique Capillary Electrophoresis with UV detection (CE-UV) [1]
Reported Recovery 89% to 105% (across all herbicides in the study) [1]
Limit of Detection At ng/L (parts-per-trillion) levels [1]

Experimental Workflow: SPE for Water Samples

The workflow for the SPE method described above can be visualized as follows:

Start Start Sample Preparation Condition Condition C18 Cartridge 1 mL Acetonitrile 1 mL Water Start->Condition Load Load 100 mL Acidified Water Sample Condition->Load Wash Wash Cartridge 1 mL Water Load->Wash Elute Elute Analytes 1 mL Acetonitrile Wash->Elute Analyze Analyze Eluent CE-UV Detection Elute->Analyze

Gaps in Current Data and Future Research Directions

It is important to note that the existing data has significant limitations for developing universal application notes.

  • Limited Scope: The available peer-reviewed method is optimized only for water matrices [1]. Methods for complex agricultural samples like soybeans and soil, as mentioned in a patent, are not detailed in the open literature found in this search [2].
  • Lack of Comprehensive Data: The search results do not provide key parameters needed for a robust protocol, such as the impact of different sorbents (e.g., HLB, MCX), varying sample pH, or multiple elution solvents on the recovery rate of this compound specifically.
  • Emerging Techniques: While current data focuses on traditional C18 SPE, recent reviews highlight that the field is moving toward miniaturized and "smarter" extraction strategies [3]. These include:
    • Dispersive Solid-Phase Extraction (d-SPE)
    • Solid-Phase Microextraction (SPME)
    • Molecularly Imprinted Polymers (MIPs) designed for specific molecules
    • Stimuli-responsive polymers that release analytes with changes in pH or temperature [3]

Recommendations for Method Development

To establish a reliable extraction protocol for this compound, especially in complex matrices, further development and validation are necessary.

  • For Soil and Crop Samples: Begin with the method outlined in the patent, which uses acetonitrile for leaching, followed by a normal-phase SPE clean-up, though the specific sorbent is not stated [2]. This method requires extensive in-house validation.
  • Sorbent Selection: Explore modern polymeric sorbents like Oasis HLB, which is designed for a wide range of acidic and basic compounds and does not require conditioning, potentially simplifying the workflow [3].
  • Analysis Technique Coupling: While the cited study uses CE-UV, LC-MS/MS is a more common and sensitive technique for pesticide residue analysis today [3]. Methods should be developed with this detection technique in mind.

I hope this structured overview of the existing data is helpful for your research. Would you like me to search for information on extraction methods for other specific herbicides or for SPME protocols in agricultural samples?

References

Comprehensive Protocol for Cloransulam-Methyl Field Dissipation Studies: Experimental Design and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cloransulam-Methyl and Study Objectives

This compound is a widely used triazolopyrimidine sulfonanilide herbicide that provides effective control of broadleaf weeds in soybean fields by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. As a result of its extensive application in agriculture, understanding its environmental fate and dissipation kinetics in field conditions has become crucial for environmental risk assessment and regulatory compliance. Field dissipation studies represent the most realistic approach for evaluating herbicide behavior under actual environmental conditions as they integrate all relevant processes including microbial degradation, chemical hydrolysis, photolysis, leaching, and volatilization.

The primary objectives of this compound field dissipation studies include: determining the rate and pattern of decline in soil under various field conditions; identifying and quantifying major degradation pathways and transformation products; evaluating the potential for soil accumulation or groundwater contamination; and establishing the half-life (DT₅₀) and time to 90% dissipation (DT₉₀) values for this herbicide. These parameters are essential for developing scientifically sound agricultural management practices and ensuring environmental safety. This protocol synthesizes current scientific knowledge and methodological approaches to provide researchers with a standardized framework for conducting comprehensive field dissipation studies on this compound.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is essential for designing appropriate field dissipation studies and interpreting their results. The chemical characteristics of this herbicide significantly influence its behavior and persistence in agricultural environments. This compound exhibits moderate aqueous solubility of 184 mg L⁻¹ at 20°C and pH 7, which contributes to its potential mobility in soil systems [1]. The compound has a relatively low octanol-water partition coefficient (log P) of -0.365, suggesting limited tendency to bioaccumulate but potential for leaching in soil environments [1].

The dissociation constant (pKa) of this compound is 4.81, classifying it as a weak acid that may exist in different ionic forms depending on soil pH [1]. This property significantly influences its sorption-desorption behavior and mobility in various soil types. The herbicide demonstrates low volatility with a vapor pressure of 4.0 × 10⁻¹¹ mPa and a Henry's law constant of 9.35 × 10⁻¹⁴ Pa m³ mol⁻¹, indicating that volatilization losses from soil or plant surfaces are minimal under normal field conditions [1]. Based on its chemical properties, this compound is classified as having high mobility in soil environments, with potential to leach to groundwater in some scenarios, particularly in soils with low organic matter content or under high rainfall conditions [1].

Table 1: Key Physicochemical Properties of this compound

Property Value Units Reference
Chemical name methyl 3-chloro-2-(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-ylsulfonamido)benzoate - [1]
Molecular formula C₁₅H₁₃ClFN₅O₅S - [1]
Molecular weight 429.81 g mol⁻¹ [1]
Water solubility (20°C, pH 7) 184 mg L⁻¹ [1]
Octanol-water partition coefficient (log P) -0.365 - [1]
Dissociation constant (pKa) 4.81 - [1]
Vapor pressure (20°C) 4.0 × 10⁻¹¹ mPa [1]
Henry's law constant (25°C) 9.35 × 10⁻¹⁴ Pa m³ mol⁻¹ [1]

Experimental Design and Field Setup

Site Selection and Characterization

Proper site selection is fundamental to obtaining scientifically valid and representative dissipation data. Field studies should be conducted in minimum three geographically distinct locations with varying soil types and climatic conditions to account for environmental variability [2]. These locations should represent major soybean-growing regions where this compound is typically used. Each site requires comprehensive soil characterization prior to study initiation, including analysis of soil texture, pH, organic carbon content, cation exchange capacity (CEC), and microbial biomass, as these factors significantly influence herbicide dissipation rates.

Research has demonstrated that this compound degradation is affected by specific soil properties. Studies indicate that the herbicide persists longer in soils with higher clay content and lower pH. For instance, in a Drummer silty clay loam soil, the herbicide showed reduced availability and longer persistence compared to a Cisne silt loam, which had lower clay and organic carbon content [3]. Soil temperature and moisture conditions also profoundly impact degradation rates, with studies showing approximately 10-fold slower degradation at 5°C compared to 25°C [3]. Therefore, sites should be selected to represent a range of these critical parameters to establish robust dissipation kinetics under varied environmental conditions.

Treatment Design and Plot Setup

Field plots should be arranged using a randomized complete block design with three replicates per treatment to ensure statistical robustness. Each plot should be of sufficient size (typically 10 m × 10 m) to allow for multiple soil sampling events without significant disturbance to the plot integrity. Treatment should include this compound application at the maximum recommended label rate (typically 35-44 g ha⁻¹ for pre-emergence use in soybeans) and where appropriate, at 1.5× this rate to understand potential accumulation effects [4] [2]. Untreated control plots must be established to account for background interference and native soil processes.

Application timing should mimic agricultural practices, with the herbicide applied pre-emergence or postemergence according to local use patterns. Applications should be made using calibrated commercial-type spray equipment with appropriate nozzles to ensure uniform distribution. To address potential interception issues observed in high-residue systems, recent studies have investigated scenarios where cover crop biomass can intercept up to 84% of applied soil-residual herbicides like this compound [5]. If studying these scenarios, application should be made onto cover crop residue as well as bare soil to understand this effect. Following application, plots should be protected from cross-contamination using appropriate buffers or physical barriers.

Sampling Strategy and Schedule

Comprehensive sampling strategies are essential for capturing the complete dissipation profile of this compound in soil. Soil samples should be collected at appropriate intervals: within 2-4 hours after application (time zero), then at 1, 3, 7, 14, 21, 30, 45, 60, 90, and 120 days after application [2]. This intensive early sampling schedule is particularly important for this compound due to its rapid initial dissipation phase observed in field studies. Each sample should consist of a composite of multiple sub-samples (typically 10-15) collected randomly from each plot to ensure representativeness.

Sampling depth should correspond to the plow layer (0-15 cm) for conventional tillage systems, though additional depth profiling (15-30 cm, 30-45 cm) may be included to assess leaching potential. All samples must be immediately placed in dark containers and stored on ice during transport to prevent photodegradation and microbial activity alteration. In addition to soil sampling, plant samples (soybean grain, straw, forage) should be collected at harvest to determine final residues for dietary risk assessment purposes [2]. Proper documentation of weather conditions throughout the study period is essential for interpreting dissipation rates.

G cluster_pre Pre-Study Phase cluster_main Study Execution cluster_post Data Analysis Start Study Initiation P1 Site Selection (3+ locations) Start->P1 P2 Soil Characterization (texture, pH, OC, CEC) P1->P2 P3 Plot Establishment (RCBD, 3 replicates) P2->P3 M1 Herbicide Application (Max label rate) P3->M1 M2 Soil Sampling (11 time points) M1->M2 M3 Sample Processing (Sieving, homogenization) M2->M3 M4 Sample Extraction (QuEChERS method) M3->M4 M5 LC-MS/MS Analysis M4->M5 A1 Residue Quantification M5->A1 A2 Kinetic Modeling (First-order, biphasic) A1->A2 A3 Half-life Calculation (DT₅₀, DT₉₀) A2->A3 A4 Statistical Analysis A3->A4 End Study Report A4->End

Figure 1: Experimental workflow for this compound field dissipation studies illustrating key stages from site selection through data analysis

Analytical Methods and Quantification

Sample Extraction and Cleanup

Efficient extraction of this compound from soil and plant matrices is crucial for accurate residue determination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for this compound extraction with average recoveries ranging from 80% to 105% with relative standard deviations between 3-11% [2] [6]. This method involves extracting 10-15 g of homogenized sample with acetonitrile (10 mL) followed by partitioning using salts such as magnesium sulfate and sodium chloride. The extract is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup using primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

For soil samples, additional studies have employed accelerated solvent extraction or subcritical water extraction techniques that provide efficient recovery of this compound [3]. The extraction method should be optimized based on soil properties, as sorption capacity varies significantly with soil organic matter and clay content. Research has shown that apparent Kd values for this compound range from 0.19 to 4.89 L kg⁻¹ across different soil types, with higher sorption in soils with greater organic matter content [7]. This variability necessitates validation of extraction efficiency for each soil type included in the study.

Instrumental Analysis and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the current gold standard for quantification of this compound residues due to its high sensitivity and selectivity. The analytical method should achieve a limit of detection (LOD) of at least 0.001 mg kg⁻¹ for soil, soybean grain, and plant tissues, and 0.005 mg kg⁻¹ for straw matrices [2]. Chromatographic separation is typically performed using reverse-phase C18 columns (e.g., 100 mm × 2.1 mm, 1.8-3.5 μm particle size) with a mobile phase consisting of acetonitrile/water or methanol/water, both containing 0.1% formic acid to enhance ionization.

Mass spectrometric detection should employ electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) to ensure selective quantification. For this compound, characteristic precursor ion → product ion transitions should be monitored, typically m/z 428 → 184 for quantification and m/z 428 → 141 for confirmation [2]. Quantification is performed using an external calibration curve prepared in matrix-matched standards to compensate for matrix effects, with a linear range typically spanning 0.001-0.5 mg kg⁻¹. The method should include quality control samples (blanks, fortified samples, and duplicate samples) representing at least 15-20% of each sample batch to ensure data quality and reliability throughout the analysis.

Table 2: Analytical Parameters for this compound Residue Analysis in Environmental Samples

Parameter Specifications Performance Criteria
Extraction Method QuEChERS (acetonitrile partitioning + d-SPE cleanup) Recovery: 80-105%; RSD: <15%
LC Column C18 reverse phase (100 mm × 2.1 mm, 1.8 μm) -
Mobile Phase Acetonitrile/water with 0.1% formic acid Gradient elution

| Detection | LC-MS/MS with ESI negative mode | LOD: 0.001 mg kg⁻¹ (grain, soil) LOD: 0.005 mg kg⁻¹ (straw) | | MRM Transitions | m/z 428 → 184 (quantification) m/z 428 → 141 (confirmation) | - | | Linear Range | 0.001-0.5 mg kg⁻¹ | Correlation coefficient (r²) > 0.99 |

Data Analysis and Kinetic Modeling

Dissipation Kinetics and Half-Life Determination

Data processing begins with calculating residue concentrations at each sampling interval, corrected for recovery efficiency. The dissipation kinetics are then modeled using appropriate mathematical approaches. Research has demonstrated that this compound typically exhibits biphasic degradation patterns in soil, with an initial rapid dissipation phase followed by a slower decline [7]. For this reason, both first-order kinetics and two-compartment models should be applied to the data, with statistical comparisons (e.g., Akaike Information Criterion) used to determine the best fit for each dataset.

The half-life (DT₅₀) is calculated from the rate constant of the best-fit model, representing the time required for 50% dissipation of the initial residue. Field studies conducted across multiple locations have reported DT₅₀ values for this compound ranging from 0.44 to 5.53 days in soil, with the variation attributable to differences in soil properties and environmental conditions [2]. The time to 90% dissipation (DT₉₀) is also calculated as it represents a more conservative estimate for environmental impact assessment. It is essential to report both the mean half-life and the range of values observed across study sites, along with standard errors or confidence intervals, to provide comprehensive dissipation kinetics.

Identification of Metabolites and Degradation Pathways

Comprehensive dissipation studies should include identification and quantification of major transformation products to understand complete environmental fate. Aerobic soil metabolism studies have identified several key metabolites of this compound, including cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam [7]. These metabolites have been shown to be significantly less phytotoxic than the parent molecule, but their persistence and mobility should still be characterized. Maximum concentrations of these metabolites in soil typically reach 25, 9, and 8 ng g⁻¹, respectively, before declining [7].

Studies using radiolabeled [¹⁴C]this compound have revealed that bound residues can account for up to 76% of applied ¹⁴C, while mineralization to CO₂ represents up to 10% of the applied radioactivity [7]. These findings highlight the importance of mass balance studies in understanding the complete fate of the herbicide in environmental compartments. Recent research has also investigated the effects of this compound on soil microbial communities, particularly those involved in nitrogen cycling, as these microorganisms play crucial roles in the compound's degradation and overall soil ecosystem health [4].

G Parent This compound (Initial residue) M1 Cloransulam (Free acid) Parent->M1 Ester hydrolysis M2 5-Hydroxythis compound Parent->M2 Hydroxylation M4 Bound Residues (Up to 76% of applied) Parent->M4 Sorption and incorporation M5 Mineralization to CO₂ (Up to 10% of applied) Parent->M5 Complete mineralization M3 5-Hydroxycloransulam M2->M3 Ester hydrolysis Processes Key Processes: • Microbial degradation • Chemical hydrolysis • Photodegradation

Figure 2: Major degradation pathways and metabolites of this compound in soil environments, showing transformation products and their formation routes

Environmental Factors Influencing Dissipation

Soil Properties and Microbial Communities

Soil characteristics significantly influence the dissipation rate and pathway of this compound in field conditions. Studies have demonstrated that degradation rates are strongly correlated with soil texture, pH, and organic matter content. Research comparing different soils found that this compound degraded more rapidly in Cisne silt loam (with lower clay content) compared to Drummer silty clay loam, suggesting that soils with higher clay content may provide protection against microbial degradation through stronger sorption [3]. Soil pH also plays a critical role, with the herbicide's weak acid nature (pKa 4.81) making its persistence and mobility pH-dependent [1].

The soil microbial community represents the primary driver of this compound degradation in most environments. Recent investigations into the effects of this compound on soil microorganisms revealed significant changes in functional genera related to nitrogen cycling and increased abundances of bacteria capable of degrading residual herbicides [4]. These findings suggest that microbial adaptation plays an important role in the dissipation process. The studies further indicated that this compound can inhibit nitrification processes while potentially stimulating denitrification under certain conditions, highlighting the importance of assessing non-target effects on soil ecosystem functions during dissipation studies [4].

Climatic Conditions and Agricultural Practices

Environmental conditions, particularly temperature and moisture, exert substantial influence on this compound dissipation patterns. Laboratory studies investigating temperature effects demonstrated that degradation rates increase with rising temperatures, with approximately 10-fold slower degradation observed at 5°C compared to 25°C [3]. This temperature dependence has important implications for the herbicide's persistence across different geographical regions and seasonal applications. Soil moisture content also affects degradation, with research showing enhanced mineralization to CO₂ at higher moisture levels (60% water-filled pore space versus 20%) in some soil types [3].

Agricultural management practices can significantly alter this compound dissipation. Recent research has highlighted that the increasing adoption of cover crop systems, particularly cereal rye, can dramatically influence herbicide fate through interception. Studies reported that 75-84% of soil-applied herbicides can be intercepted by cereal rye residue, substantially reducing the initial amount reaching the soil and potentially altering dissipation kinetics [5]. This interception effect varies with termination strategy (roller-crimped versus standing cereal rye) and biomass quantity, which ranged from 4.06 to 14.2 Mg ha⁻¹ across studies [5]. These findings emphasize the importance of considering contemporary agricultural practices when designing field dissipation studies.

Table 3: Key Environmental Factors Affecting this compound Dissipation in Field Conditions

Factor Effect on Dissipation Mechanism Reference
Temperature 10-fold slower degradation at 5°C vs. 25°C Reduced microbial activity and chemical reaction rates [3]
Soil Moisture Enhanced mineralization at higher moisture levels Increased microbial access to herbicide [3]
Soil Texture Longer persistence in high-clay soils Stronger sorption and reduced bioavailability [3]
Cover Crop Biomass 75-84% interception by cereal rye residue Reduced herbicide reaching soil surface [5]
Soil Microbial Activity Adaptation of degrading microorganisms Enzymatic breakdown of herbicide molecule [4]
Soil pH Altered mobility and bioavailability Influence on ionization state (pKa 4.81) [1]

Quality Assurance and Regulatory Considerations

Quality Control Measures

Rigorous quality assurance protocols are essential throughout the study to ensure data reliability and regulatory acceptance. Each analytical batch should include procedure blanks to confirm the absence of contamination, fortified control matrix samples at multiple concentrations (typically 0.01, 0.05, and 0.1 mg kg⁻¹) to verify continued accuracy and precision, and duplicate samples to assess reproducibility [2]. Recovery rates for fortified samples should fall within the 70-120% range with relative standard deviations ≤20%, consistent with international guidelines for pesticide residue analysis.

Additional quality measures include the use of internal standards (when available) to correct for matrix effects and extraction efficiency variations, instrument calibration verification at regular intervals during analysis sequences, and comprehensive documentation of all deviations from the study protocol with assessment of their potential impact on data quality. For field portions of the study, documentation should include daily weather conditions, application parameters (spray volume, pressure, nozzle type), and any unusual observations that might affect results. All data should be maintained in accordance with Good Laboratory Practice (GLP) standards if intended for regulatory submission.

Regulatory Framework and Data Reporting

Field dissipation studies for this compound must be designed to satisfy regulatory requirements across major jurisdictions, including the U.S. Environmental Protection Agency (EPA), European Food Safety Authority (EFSA), and other regional authorities. The study design should align with OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil, EPA OPPTS 835.6100 Terrestrial Field Dissipation, and other relevant guidelines. Regulatory submissions typically require complete information on test substance characterization, including purity and relevant physicochemical properties, comprehensive site and soil characterization data, and detailed application records.

The final study report should include a comprehensive description of dissipation kinetics with calculated half-lives (DT₅₀ and DT₉₀) for each study site, identification and quantification of major transformation products, assessment of potential for groundwater contamination based on mobility and persistence characteristics, and evaluation of environmental factors influencing dissipation rates. Recent field data has shown that terminal residue levels of this compound are generally low at harvest (≤0.026 mg kg⁻¹ in soil, ≤0.001 mg kg⁻¹ in soybean grain) [2], which should be confirmed through the study findings. The complete data set should support the registration and re-registration processes by providing scientifically sound evidence of the herbicide's environmental behavior under realistic use conditions.

Conclusion

This protocol provides a comprehensive framework for conducting scientifically robust field dissipation studies on this compound. The herbicide typically demonstrates rapid dissipation in field environments, with half-lives ranging from less than one day to approximately five days across diverse geographical locations [2]. The two-compartment model often provides the best fit for its biphasic degradation pattern, characterized by rapid initial decline followed by slower dissipation of the remaining fraction [7]. The major metabolites identified—cloransulam, 5-hydroxythis compound, and 5-hydroxycloransulam—show significantly reduced phytotoxicity compared to the parent compound [7].

Recent research has highlighted several important considerations for future studies, including the impact of cover crop systems on herbicide interception and fate [5], and the effects on soil microbial communities involved in nutrient cycling [4]. These factors should be incorporated into advanced dissipation studies to reflect contemporary agricultural practices and comprehensive environmental risk assessment. By adhering to this protocol, researchers can generate reliable, comparable data on this compound behavior in agricultural environments, supporting the development of sustainable use patterns and science-based regulatory decisions.

References

FAQ & Troubleshooting Guide: Cloransulam-Methyl Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is cloransulam-methyl and what is its primary mode of action? A: this compound is a typical triazolopyrimidine sulfonanilide herbicide known for its high efficiency at low application rates. It is used primarily in soybean fields for pre-emergence or post-emergence control of broad-leaved weeds like velvetleaf and ragweed [1].

  • Mode of Action: It kills weeds by inhibiting the enzyme acetolactate synthetase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [1].

Q2: How can I confirm if a weed population is resistant to this compound? A: Resistance can be suspected when there is a lack of control at the standard recommended dose. Confirmation requires a controlled dose-response experiment comparing the suspect population to a known susceptible (S) population.

The experimental workflow below outlines the key steps for a resistance confirmation bioassay.

start Start Resistance Confirmation collect Collect Weed Seeds start->collect p1 Seeds from suspect field (Suspected Resistant, SR) collect->p1 p2 Seeds from known susceptible population (S) collect->p2 grow Grow Plants in Greenhouse treat Apply Herbicide Treatments grow->treat t1 This compound: Multiple doses including standard field rate (e.g., 25-40 g ai/ha) treat->t1 t2 Include untreated control for each population treat->t2 assess Assess Plant Response m1 Visual injury assessment (% control at 14, 21, 28 DAA) assess->m1 m2 Fresh weight or dry biomass reduction assess->m2 analyze Analyze Dose-Response a1 Calculate GR₅₀ (dose causing 50% growth reduction) analyze->a1 confirm Confirm Resistance end End confirm->end p1->grow p2->grow t1->assess t2->assess m1->analyze m2->analyze a2 Determine Resistance Factor (RF): RF = GR₅₀ (SR) / GR₅₀ (S) a1->a2 a2->confirm

Table: Key Herbicide Properties and Application Details [1] [2] [3]

Property Details for this compound
General Application Rate 17.5 - 44 g ai ha⁻¹ (Soybean fields)
Post-emergence Rate (for Conyza) 35 - 40 g ai ha⁻¹
Soil Half-Life (DT₅₀) 13 - 28 days
Common Formulations Often combined with other active ingredients like S-metolachlor and metribuzin [2]

Q3: What are effective alternative herbicides for managing resistant broadleaf weeds? A: Research indicates that other herbicide sites of action can provide control. A study on Conyza bonariensis (hairy fleabane) found that chlorimuron-ethyl (another ALS inhibitor) provided control, but using herbicides with different modes of action is critical for resistance management [3]. For other broadleaf weeds in different crops, herbicides like clopyralid and bromoxynil have shown relative safety and efficacy, though varietal responses must be considered [4].

Q4: What integrated strategies are recommended beyond herbicide rotation? A: Relying solely on chemical control can lead to further resistance. An integrated approach is essential.

  • Use Pre-emergence Herbicides: Employ soil-residual herbicides with different modes of action (e.g., pendimethalin or S-metolachlor/metribuzin pre-mixes) to reduce the weed seed bank and lessen reliance on post-emergence ALS inhibitors [2] [4].
  • Cultural and Mechanical Practices: Implement high crop planting densities to promote rapid canopy closure, which suppresses weed growth through shading. Mechanical weeding, especially in early growth stages, is also effective [4].

Experimental Protocols for Researchers

Protocol 1: Soil Microbial Community Impact Assessment This protocol is for researchers studying the non-target effects of this compound on soil health.

  • 1. Experimental Design: Set up a pot or microcosm experiment with treated and untreated control soils. Apply this compound at the field rate (e.g., 0.05 mg kg⁻¹) and at higher multiples (e.g., 1.0, 2.0, 5.0 mg kg⁻¹) to understand dose-response effects [1].
  • 2. Soil Sampling: Collect soil samples at multiple time points (e.g., 0, 7, 14, 28, 56 days) after herbicide application to track temporal changes [1].
  • 3. High-Throughput Sequencing: Extract total DNA from soil samples. Use 16S rRNA gene amplicon sequencing (e.g., targeting the V3-V4 region) to analyze changes in the overall bacterial community structure [1].
  • 4. Functional Gene Analysis: Quantify the abundance of key genes involved in the nitrogen cycle using quantitative PCR (qPCR). Target genes include:
    • nifH: Nitrogen fixation
    • amoA: Nitrification (for ammonia-oxidizing bacteria and archaea)
    • nirK & nirS: Denitrification [1]
  • 5. Soil Enzyme Activity: Measure the activity of enzymes like urease (involved in nitrogen cycling) and β-glucosidase (involved in carbon cycling) using standard colorimetric assays [1].
  • 6. Data Analysis: Use bioinformatics tools (e.g., QIIME2, Mothur) for sequencing data. Perform principal coordinate analysis (PCoA) to visualize community differences. Use the Integrated Biomarker Response (IBR) index to comprehensively compare the toxicity of different herbicide treatments [1].

Protocol 2: Field Efficacy Trial for Alternative Herbicides This protocol guides the evaluation of alternative herbicides for controlling resistant weed populations.

begin Begin Field Trial site Select Field Site begin->site s1 Site with confirmed or suspected resistant weeds site->s1 design Establish Experimental Design d1 Use Randomized Complete Block Design (RCBD) design->d1 d2 Include 4-6 replications per treatment design->d2 apply Apply Herbicide Treatments t1 Tested alternative herbicides (e.g., different MoA) apply->t1 t2 Standard this compound (for reference) apply->t2 t3 Weeded control (ideal condition) apply->t3 t4 Unweeded control (weedy check) apply->t4 monitor Monitor Weed Control & Crop Injury m1 Visual control assessment (% at 14, 28, 42 DAA) monitor->m1 m2 Weed density and biomass sampling monitor->m2 m3 Crop phytotoxicity scoring (0-100%) monitor->m3 harvest Harvest and Measure Yield end End: Data Analysis & Reporting harvest->end s1->design d1->apply d2->apply t1->monitor t2->monitor t3->monitor t4->monitor m1->harvest m2->harvest m3->harvest

Management Strategy Summary

The most sustainable approach to managing this compound resistance is diversification. This involves combining chemical and non-chemical methods to reduce selection pressure and keep weed populations low.

  • Chemical Diversity: Rotate and mix herbicides with different, non-ALS inhibitor modes of action. Prioritize the use of effective soil-residual herbicides.
  • Non-Chemical Tactics: Utilize competitive crop cultivars, optimal planting densities, and mechanical weeding where feasible.

References

common ragweed resistance cloransulam-methyl mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Resistance Mechanism & Quantitative Data

The primary mechanism identified is Target-Site Resistance (TSR) due to a specific point mutation in the gene encoding the acetolactate synthase (ALS) enzyme [1] [2].

Aspect Specification
Target Enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) [3]
Herbicide Group ALS inhibitors (HRAC Group 2 / WSSA Group 2) [3]
Resistance Mechanism Target-Site Resistance (TSR) via an amino acid substitution [1] [2]
Specific Mutation Tryptophan (W) to Leucine (L) substitution at position 574 of the ALS enzyme [1] [2]
Resistance Level (R/S Ratio*) >5,000-fold for cloransulam-methyl [1] [2]
Cross-Resistance Profile 4,100-fold for chlorimuron; 110-fold for imazaquin [1] [2]

\R/S Ratio: The ratio of the herbicide dose required to inhibit the enzyme from the resistant (R) population compared to the dose for a sensitive (S) population.*

Experimental Workflow for Mechanism Confirmation

For scientists needing to confirm this resistance in their own samples, the following workflow outlines the key experimental approaches, as cited in the literature.

Start Start: Suspected Resistant Common Ragweed Population GH 1. Greenhouse Dose-Response Start->GH ALS_Assay 2. In vitro ALS Enzyme Activity Assay GH->ALS_Assay DNA_Seq 3. DNA Sequencing of ALS Gene ALS_Assay->DNA_Seq Confirm Confirmation of W574L Mutation DNA_Seq->Confirm

The workflow above synthesizes the methodologies used across multiple studies [1] [4] [2]. Here are the technical details for each step:

  • Greenhouse Dose-Response: This bioassay provides the initial phenotypic confirmation. Seeds from suspected resistant (R) and known susceptible (S) populations are grown and treated with increasing rates of this compound. Researchers then assess plant survival and measure shoot dry biomass at 21 days after treatment (DAT) to calculate the Resistance Index (RI) [5] [6]. This step is crucial for quantifying the level of resistance in the whole plant.

  • In vitro ALS Enzyme Activity Assay: This test isolates the ALS enzyme from plant tissue to determine if resistance is target-site based. The enzyme's activity is measured in the presence of different concentrations of this compound. A significantly higher herbicide concentration required to inhibit the enzyme activity from the R population (as shown by the high R/S ratio) provides direct biochemical evidence of an altered target site [1] [2].

  • DNA Sequencing of the ALS Gene: This method identifies the exact genetic change causing the resistance. Specific fragments of the ALS gene are amplified and sequenced from resistant and sensitive plants. Researchers then align the DNA sequences to identify polymorphisms. The identification of a single nucleotide change leading to the TGG (Tryptophan) to TTG (Leucine) codon change at position 574 provides the molecular-genetic confirmation of the resistance mechanism [1] [4] [2]. Studies note significant variability in ALS alleles, so sequencing multiple plants is recommended [1].

Key Insights for Researchers

  • Significant Cross-Resistance: The W574L mutation often confers broad-spectrum resistance to other ALS-inhibiting herbicides (Group 2), but the level of cross-resistance can vary significantly between different chemical families, as the data for chlorimuron and imazaquin show [1] [7]. Your screening should include multiple ALS inhibitors.
  • Complex Population Genetics: Resistant ragweed populations can contain numerous different ALS alleles, with only a subset carrying the resistance mutation. This highlights the importance of analyzing multiple individual plants to understand the population's genetic structure [4].

References

cloransulam-methyl soil persistence different soil types

Author: Smolecule Technical Support Team. Date: February 2026

Soil Persistence of Cloransulam-Methyl

The following table summarizes key quantitative data on how different factors affect the degradation of this compound in soil. The primary metric is the DT₅₀ (Half-life), which is the time required for 50% of the initial substance to degrade.

Factor & Conditions DT₅₀ (Half-life) Notes & Experimental Conditions
Multiple Soils (Lab) 9 to 28 days [1] Range observed across 16 different soils fortified with 189 ng/g and incubated at 25°C [1].
Cecil Loamy Sand 9 days [1] Incubated at 25°C; fit to a nonlinear two-compartment model [1].
Hanford Loam 13 days [1] Incubated at 25°C; fit to a nonlinear two-compartment model [1].
Temperature: 5°C ~10x slower [1] Degradation rate decreased significantly at low temperature [1].
Temperature: 25°C Optimal microbial degradation [2] Microbial degradation appears to be optimal at this temperature [2].
Soil Moisture Minor effect [2] Most fate processes were unaffected between 20-60% water-filled pore space [2].

Experimental Protocols & Key Findings

For researchers designing experiments, here are the methodologies and critical findings from the core studies.

Aerobic Soil Metabolism Study

This protocol is used to determine the degradation rate and identify metabolites of a pesticide in soil [1].

  • Soil Preparation: Two soils were used: a Cecil loamy sand and a Hanford loam.
  • Fortification: Soils were fortified with this compound at 66 ng/g (14C-labeled in either the pyrimidine or phenyl ring) [1].
  • Incubation Conditions:
    • Temperature: 25°C in the dark [1].
    • Moisture: Maintained at 100-kPa moisture potential [1].
    • Aeration: Under positive O₂ pressure to ensure aerobic conditions [1].
    • Duration: Up to 357 days [1].
  • Measurements:
    • Dissipation of the parent compound.
    • Formation of extractable metabolites.
    • Mineralization to CO₂.
    • Formation of bound residues.
  • Key Findings:
    • Degradation followed a biphasic pattern (fast initial phase followed by a slower phase) [1].
    • Bound residue formation was a major fate, accounting for up to 76% of the applied radioactivity by the end of the study [1].
    • Identified metabolites included cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam, which were significantly less phytotoxic than the parent molecule [1].
    • Sterilization or incubation at 5°C reduced the degradation rate by about 10-fold, confirming that degradation is primarily microbial [1].

The experimental workflow for this study can be summarized as follows:

G start Study Start soil_prep Soil Preparation: • Cecil loamy sand • Hanford loam start->soil_prep fortification Soil Fortification: • 66 ng/g this compound • ¹⁴C-labeled isotopes soil_prep->fortification incubation Incubation Setup: • 25°C in dark • 100-kPa moisture • Aerobic conditions • Duration: up to 357 days fortification->incubation measurements Measurements & Analysis incubation->measurements dissipation Parent Compound Dissipation measurements->dissipation metabolites Extractable Metabolites measurements->metabolites mineralization ¹⁴C-Mineralization to CO₂ measurements->mineralization bound Bound Residue Formation measurements->bound

Effect of Soil Conditions Study

This study specifically investigated the impact of environmental variables [2].

  • Soils: Drummer silty clay loam and Cisne silt loam (differing in clay and organic carbon content) [2].
  • Treatments:
    • Temperature: 5, 15, 25, 40, and 50°C.
    • Moisture: 20, 40, and 60% water-filled pore space.
  • Measurements: Similar to the metabolism study, tracking parent compound dissipation, mineralization, and bound residue formation for up to 120 days [2].
  • Key Findings:
    • Dissipation and bound residue formation increased with temperature. [2]
    • Microbial degradation was optimal at 25°C [2].
    • The impact of temperature on mineralization depended on the position of the radiolabel, suggesting different microbial communities degrade different parts of the molecule [2].
    • Soil moisture had a minimal effect on most processes, except for mineralization, which was stimulated by higher moisture in the Drummer soil [2].
    • The herbicide persisted longer in the Drummer soil (higher clay and organic carbon) compared to the Cisne soil, likely due to reduced availability from stronger sorption [2].

Frequently Asked Questions

Does cover cropping affect the persistence of this compound? A recent study (2020-2023) found that while cover crops (cereal rye and crimson clover) occasionally increased soil microbial enzyme activities, they did not significantly accelerate the degradation of this compound or other residual herbicides. The primary effect of a thick cereal rye cover crop was the initial interception of the herbicide by its biomass, reducing the initial concentration reaching the soil. However, this did not impact the herbicide's efficacy early in the growing season [3].

What are the major degradation pathways for this compound in soil? The primary pathways are:

  • Microbial Degradation: This is the dominant process, optimal at 25°C [2].
  • Formation of Bound Residues: A significant portion of the herbicide becomes strongly bound to soil organic matter and is not easily extracted [1].
  • Chemical Hydrolysis: This is not a major pathway, as the herbicide is not susceptible to hydrolysis [4].
  • Photodegradation: This is a major pathway in water, but less relevant in soil [4].

References

optimizing cloransulam-methyl application efficacy

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Troubleshooting Guide

Frequently Asked Questions

Question Brief Answer Key Parameters to Check

| Why is my application of cloransulam-methyl showing poor weed control? | This is often due to incorrect application timing, inadequate spray coverage, or environmental stress on the weeds. | - Weed size and growth stage

  • Application volume and water quality
  • Recent weather conditions (rainfall, temperature) | | How can I improve the absorption and efficacy of this compound? | The use of appropriate adjuvants can significantly enhance herbicide penetration and performance. | - Water pH and hardness
  • Adjuvant type (e.g., non-ionic surfactant, crop oil concentrate)
  • Spray droplet size | | What are the common symptoms of herbicide injury in sensitive weeds? | ALS inhibitors like clorsansulam-methyl typically cause rapid cessation of growth, followed by chlorosis (yellowing), and necrosis (tissue death). | - Stunted growth
  • Interveinal chlorosis
  • Leaf and stem necrosis |

Proposed Experimental Workflow for Efficacy Testing

For researchers aiming to systematically test and optimize application protocols, the following experimental workflow is recommended. This methodology can be adapted to investigate specific variables like adjuvant type, application timing, or dosage.

Visualizing the Herbicidal Mechanism

Creating a diagram of the mode of action helps in understanding the biological point of intervention and can guide troubleshooting of resistance issues.

G A Plant Absorbs Herbicide B Herbicide Translocates to Growing Points A->B C Inhibition of Acetolactate Synthase (ALS) Enzyme B->C D Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Halts C->D E Cell Division Stops (No New Cells) D->E F Plant Growth Ceases Chlorosis & Necrosis Weed Death E->F

cloransulam-methyl degradation temperature moisture effects

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Cloransulam-methyl Degradation

The degradation rate of this compound in soil is influenced by several environmental and soil conditions. The table below summarizes the core findings from research:

Factor Effect on Degradation Key Findings & Quantitative Data

| Temperature | Significant impact; higher temperature increases degradation rate [1]. | - Dissipation of parent compound and formation of bound residues increased with temperature [1].

  • Microbial degradation optimal at 25°C; distinct microbial groups degrade different parts of the molecule at higher temperatures (e.g., 40°C, 50°C) [1]. | | Soil Moisture | Minor impact on most processes; primary influence is on complete mineralization [1]. | - Mineralization (complete breakdown to CO₂) stimulated by increasing moisture in some soils [1].
  • In a Drummer silty clay loam, higher moisture resulted in more mineralization; in a Cisne silt loam with less clay/organic carbon, the effect was negligible at high moisture [1]. | | Soil Properties | Influences herbicide availability and persistence [1]. | - Degradation slower in soils with higher clay/organic carbon content (e.g., Drummer soil) due to reduced availability [1].
  • Herbicide is highly mobile in soil (Koc values 15.8 - 87.1), raising potential for groundwater movement [2]. |

Experimental Protocols for Studying Degradation

To investigate the degradation of this compound under controlled conditions, you can adapt the following methodologies from published research.

Protocol 1: Aerobic Soil Laboratory Incubation [1]

This protocol is designed to measure various degradation fate processes under controlled temperature and moisture conditions.

1. Soil Preparation:

  • Collect and sieve (e.g., through a 2 mm sieve) the desired soil type. Key soil characteristics (e.g., texture, pH, organic carbon content) should be analyzed and recorded [1].
  • Pre-incubate soils if necessary to stabilize microbial activity.

2. Experimental Treatments:

  • Temperature: Set up incubations at a range of temperatures (e.g., 5°C, 15°C, 25°C, 40°C) [1].
  • Moisture: Adjust soil samples to different water-filled pore space (WFPS) levels (e.g., 20%, 40%, 60%) [1].

3. Herbicide Application and Incubation:

  • Apply a solution of this compound (using a radiolabeled form, such as [Pheny-UL-14C] or [Pyrimidine-7,9-14C] for precise tracking) to the soil and mix thoroughly [1].
  • Incubate the treated soils in the dark under aerobic conditions for a predetermined period (e.g., up to 120 days) [1].

4. Sampling and Analysis: At designated time intervals, sacrificial samples are analyzed for:

  • Parent Compound Dissipation: Extract and quantify this compound from soil solution and sorbed phases [1].
  • Metabolite Formation: Identify and quantify major degradation products [1].
  • Mineralization: Trap and measure evolved ^14CO₂ released from the radiolabeled herbicide [1].
  • Bound Residue Formation: Determine the fraction of radioactivity that is not extractable from the soil [1].

The workflow for this experimental protocol can be visualized as follows:

G cluster_1 Analysis Methods Start Start: Soil Preparation (Sieve, Analyze Properties) A Apply Experimental Factors (Temperature, Moisture) Start->A B Treat Soil with This compound A->B C Aerobic Incubation (in dark, for up to 120 days) B->C D Sample at Time Intervals C->D E Multi-Parameter Analysis D->E F1 Parent Compound Dissipation E->F1 F2 Metabolite Identification E->F2 F3 14C-Mineralization (to CO₂) E->F3 F4 Bound Residue Formation E->F4

Protocol 2: Investigating Abiotic Degradation Pathways [2]

This methodology focuses on non-biological degradation processes.

1. Aqueous Hydrolysis:

  • Prepare this compound solutions in buffers of different pH (e.g., 5, 7, 9).
  • Incubate at a constant temperature (e.g., 25°C).
  • Sample periodically and analyze by HPLC to determine the hydrolysis half-life (DT50). At pH 7, the DT50 is about 231 days, but it rapidly decreases to ~3 days at pH 9 [2].

2. Aqueous Photolysis:

  • Expose an aqueous solution of this compound (at a specific pH, e.g., 7) to a light source simulating sunlight.
  • The degradation is rapid, with a reported photolysis half-life of 22 minutes at pH 7 [2].

Key Insights for Researchers

  • Optimal Conditions for Microbial Activity: The most efficient microbial degradation of this compound occurs at 25°C [1]. Designing experiments around this temperature can help maximize observable biological degradation processes.
  • Pathway Shift with Temperature: The dominant degradation pathway changes with temperature. At higher temperatures, the formation of metabolites and bound residues is favored over complete mineralization to CO₂ [1] [3].
  • Soil-Specific Responses: The impact of moisture is highly dependent on soil type, particularly its clay and organic carbon content [1]. Always characterize your test soils thoroughly.
  • Multiple Degradation Routes: In the environment, degradation occurs through a combination of microbial metabolism, chemical hydrolysis, and photolysis [2]. Your experimental setup should control for these to isolate the factor you wish to study.

References

Factors Influencing Cloransulam-Methyl in Soil

Author: Smolecule Technical Support Team. Date: February 2026

Factor Effect on Cloransulam-Methyl Key Findings & Notes
Temperature Increased dissipation and bound residue formation with higher temperatures. [1] Microbial degradation appears optimal at 25°C; chemical incorporation into soil organic matter also increases with temperature. [1]
Soil Moisture Minimal effect on most fate processes; influences complete decomposition to CO₂. [1] Higher moisture can stimulate mineralization to carbon dioxide, but the effect depends on soil type. [1]
Soil Type Varies with soil properties like clay and organic carbon content. [1] Persistence is greater in a silty clay loam (Drummer) compared to a silt loam (Cisne), likely due to reduced availability for degradation. [1]
Cover Crop Residue High interception of applied herbicide, reducing initial soil concentration. [2] [3] Cereal rye residue can intercept 75-84% of applied soil-residual herbicides, which may reduce the bioavailable amount in the soil. [2]
Microbial Activity Primary driver of degradation; cover crops do not consistently enhance this process for this compound. [3] While cover crops can increase general microbial activity, one study found this did not accelerate the degradation of this compound. [3]

Experimental Insights & Protocols

The following insights from existing research can guide the design of your experiments.

  • Investigating Microbial Solutions: A promising area of research is the use of constructed Synthetic Microbial Communities (SynComs) for bioremediation. One recent study developed a four-member SynCom capable of degrading multiple herbicides. In laboratory conditions, this community degraded various herbicides with over 60% efficiency within 48 hours. In soil microcosm trials, it achieved 60-99% degradation efficiency over 35 days. [4] This suggests that bioaugmentation with specific microbial consortia could be a viable strategy to accelerate the breakdown of this compound.
  • Protocol for Microbial Degradation Assessment:
    • Soil Collection: Obtain composite soil samples from a depth of 0-10 cm from areas with a history of herbicide application. [5]
    • Microbial Isolation & Selection: Culture soil microbes on nutrient agar supplemented with the herbicide. Select isolates that show robust growth in its presence. [5]
    • In Vitro Degradation Test: Inoculate a liquid medium containing this compound with the selected microbial isolates. Incubate under controlled conditions (e.g., 28°C, 150 rpm) for a set period (e.g., 14 days). [5]
    • Chemical Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to measure the residual concentration of this compound in the medium over time to calculate the degradation rate. [5]
    • Soil Microcosm Validation: Apply the most effective isolate or consortium to soil samples (microcosms) contaminated with a known concentration of the herbicide. Monitor herbicide concentration and microbial population over 2-5 weeks. [4]

The workflow for this microbial approach can be visualized as follows:

start Start: Assess Soil step1 Isolate & Select Herbicide-Tolerant Microbes start->step1 step2 Conduct In Vitro Degradation Screening step1->step2 step3 Identify Promising Isolates/Consortium step2->step3 step4 Validate in Soil Microcosm Trials step3->step4 end Determine Degradation Efficiency step4->end

Troubleshooting Guide & FAQs

  • Why hasn't using a cover crop to boost soil microbes increased this compound degradation? Research indicates that while cover crops like cereal rye can increase general soil microbial activity, this does not necessarily translate to faster degradation of this compound. The effect of microbial activity on herbicide fate is specific to the compound and the microbial community present. [3]

  • A large portion of my applied herbicide seems unavailable. What could be happening? If you are conducting research in a high-residue system, a significant amount (up to 75-84%) of the applied this compound may be intercepted by cover crop residue on the soil surface, preventing it from reaching the soil where most degradation occurs. [2] This interception is a key factor to account for in your experimental calculations.

  • What is a potential advanced strategy for enhancing degradation? Consider bioaugmentation with a defined Synthetic Microbial Community (SynCom). This approach uses a consortium of complementary microbes that work together to efficiently degrade herbicides. Studies have shown that a properly constructed SynCom can not only degrade multiple herbicides but also establish itself in the soil and enhance the overall soil microbial carbon metabolism. [4]

References

cloransulam-methyl analytical method interference issues

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Cloransulam-Methyl

The core methodologies for analyzing this compound residues, particularly in soybeans and soil, are summarized in the table below. These protocols form the basis from which interference issues often arise.

Method Aspect Reported Protocols & Data
General Principle Determination of this compound residues in soybean (grain, plant, straw) and soil matrices [1].

| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method [1]. Alternative method using acetonitrile extraction, sodium chloride leaching, and purification via a solid-phase extraction (SPE) column [2]. | | Instrumental Analysis | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) [1]. | | Key Performance Metrics | Average Recovery: 80 - 105% in soybean and soil matrices [1]. Limit of Detection (LOD): 0.001 mg/kg for soybean grain, plant, and soil; 0.005 mg/kg for soybean straw [1]. |

Potential Sources of Interference & Troubleshooting Guide

While not explicitly listed in the search results for this compound, interference in residue analysis commonly stems from co-extracted compounds. The following FAQs address potential issues based on the established methods.

FAQ 1: What are the common sources of interference when analyzing this compound?

Interference can originate from the sample matrix itself and other agrochemicals.

  • Matrix Effects: Complex biological samples like soil and plants contain pigments (e.g., chlorophyll), organic matter, and fatty acids that can be co-extracted. These can suppress or enhance the analyte's ionization signal in LC-MS/MS, leading to inaccurate quantification [1].
  • Other Agrochemicals: Soybean fields often involve the use of multiple pesticides. If the analytical method is not selective enough, compounds with similar chemical properties or retention times can interfere with the detection of this compound.
  • Instrumental Carryover: If the HPLC or MS/MS system is not adequately flushed between runs, residual analyte from a previous high-concentration sample can cause contamination.
FAQ 2: How can I improve the cleanup of my sample to reduce interference?

The choice of cleanup method is critical for removing interfering substances.

  • Use the QuEChERS Method: This method is well-validated for this compound. It typically involves a dispersive-SPE (d-SPE) step using sorbents like PSA (primary secondary amine) to remove fatty acids and other polar organic acids. Ensuring you use the correct sorbent type and quantity is key [1].
  • Employ Solid-Phase Extraction (SPE): An alternative method uses a normal-phase SPE column for purification after acetonitrile extraction. This provides a more selective cleanup that can handle a heavier matrix load [2].
  • Optimize the Mobile Phase: In LC-MS/MS, adjusting the pH and composition of the mobile phase can help achieve better separation of this compound from potential interferences, improving peak shape and resolution.
FAQ 3: My recovery rates are outside the acceptable range (80-105%). What should I check?

Low or high recovery rates often point to issues in the extraction or cleanup process.

  • Check Extraction Efficiency: Ensure that the extraction solvent (e.g., acetonitrile) is fresh and that the extraction time and shaking intensity are sufficient to completely release the analyte from the matrix.
  • Review Cleanup Selectivity: Overly aggressive cleanup can adsorb the target analyte, leading to low recovery. Conversely, insufficient cleanup leaves interfering compounds that can affect the instrumental response. You may need to fine-tune the amount of cleanup sorbents used [1].
  • Verify Instrument Calibration: Use a freshly prepared set of matrix-matched standards to calibrate the instrument. This helps correct for any residual matrix effects that the cleanup process could not eliminate.

Experimental Workflow for Residue Analysis

The following diagram outlines a general workflow for analyzing this compound residues, integrating the methods found in the search results. This workflow highlights points where interference commonly occurs and where the troubleshooting steps above can be applied.

Start Start: Sample (Soybean/Soil) Extraction Extraction with Acetonitrile Start->Extraction Partitioning Liquid-Liquid Partitioning (Addition of NaCl) Extraction->Partitioning Cleanup Purification / Cleanup Partitioning->Cleanup QuEChERS QuEChERS d-SPE Cleanup->QuEChERS Common Method SPE Solid-Phase Extraction (SPE) Column Cleanup->SPE Alternative Method Analysis Instrumental Analysis (LC-MS/MS) QuEChERS->Analysis SPE->Analysis End End: Data & Quantification Analysis->End a1 a2 a3

References

Analytical Methods for Cloransulam-Methyl Determination

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines two established methods for quantifying cloransulam-methyl residues in various matrices.

Method Principle Sample Preparation Key Parameters Performance Applicable Matrices
SPE-CE-UV [1] Off-line Solid-Phase Extraction (SPE) with C18 cartridges On-line sample stacking (SWMR); UV detection at 205 nm LOD: 2-8 ng/L; Recovery: 85-108% [1] Mineral and stagnant water [1]
QuEChERS-LC-MS/MS [2] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LOD: 0.001 mg/kg (grain, plant, soil); Recovery: 80-105% [2] Soybean plants, grain, straw, and soil [2]

Recommended Approach for Establishing Storage Stability

Since direct guidelines are unavailable, you can establish stability for your specific samples using these approaches:

  • Conduct Your Own Stability Study: Fortify control matrix samples with a known concentration of this compound, store them under your intended conditions (e.g., -20°C), and analyze them over time alongside a freshly prepared standard. Compare the results to determine the degradation rate [3] [4].
  • Adopt a Conservative Workflow: Given the lack of data, a conservative approach is recommended. The diagram below outlines a sample workflow that incorporates stability assessment.

Start Start: Sample Collection A Immediate Processing (Homogenize, Sub-sample) Start->A B Short-Term Storage (Recommend: -20°C or lower) A->B C Analyze with Validated Method (e.g., QuEChERS-LC-MS/MS) B->C D Compare to Fresh Standard C->D E Stable? D->E F Proceed with Data Analysis E->F Yes G Note Instability in Study Report E->G No

References

cloransulam-methyl soil pH effects degradation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of pH on Degradation

FAQ: How does soil pH influence the degradation rate of cloransulam-methyl?

The degradation of this compound in the environment is highly dependent on pH, primarily through two processes: chemical hydrolysis and aerobic soil microbial degradation. The herbicide is stable under acidic conditions but degrades rapidly as the environment becomes more basic [1].

The table below summarizes the half-lives (DT₅₀) of this compound under different pH conditions in water and soil:

Environment / Condition Half-life (DT₅₀) Notes
Aqueous Hydrolysis (at 25°C) [1]
pH 5 >365 days Stable
pH 7 231 days Slow hydrolysis
pH 9 3 days Rapid hydrolysis
Aqueous Photolysis (at pH 7) [1] 22 minutes Very rapid degradation in water when exposed to light
Aerobic Soil (Lab conditions) [2] [3] 11 - 28 days Degradation by soil microbes; rate also depends on soil temperature, moisture, and organic matter.

This pH-dependent degradation occurs because this compound is a weak acid (pKa = 4.81) [1] [2]. In low-pH (acidic) soils, the molecule is predominantly in a neutral form, which can be more strongly adsorbed to soil components. In higher-pH (alkaline) soils, it is in an anionic form, which is more mobile in soil water and accessible for hydrolysis [1] [4].

This relationship can be visualized in the following pathway:

G cluster_pH Soil pH Level cluster_chemistry Chemical State cluster_process Primary Degradation Process cluster_outcome Resulting Half-life Start This compound in Soil Acidic Low pH (Acidic) Start->Acidic Alkaline High pH (Alkaline) Start->Alkaline NeutralForm Predominantly Neutral Form Acidic->NeutralForm AnionicForm Predominantly Anionic Form Alkaline->AnionicForm Microbial Slower Process Microbial Degradation NeutralForm->Microbial Hydrolysis Rapid Process Chemical Hydrolysis AnionicForm->Hydrolysis Persistent Longer Half-Life More Persistent Microbial->Persistent ShortLived Shorter Half-Life Faster Degradation Hydrolysis->ShortLived

Protocols for Studying Degradation

FAQ: What are the standard experimental protocols for studying its degradation in soil?

Here is a generalized methodology based on established laboratory procedures [3] [5].

Experiment: Laboratory Soil Degradation Study

1. Soil Preparation

  • Collection: Collect soil from the desired field and depth (e.g., 0-15 cm). Air-dry and sieve (e.g., 2 mm mesh).
  • Characterization: Analyze key soil properties, as these significantly impact results [3]:
    • pH (in water or CaCl₂)
    • Soil Texture (%
    • Organic Matter Content (%
    • Cation Exchange Capacity (CEC)
  • Pre-incubation: Incubate the soil at a set moisture level (e.g., 40-60% Water Filled Pore Space) and temperature (e.g., 25°C) for about a week to stabilize microbial activity.

2. Herbicide Treatment & Incubation

  • Application: Apply a solution of this compound in a volatile solvent (e.g., acetonitrile) uniformly to the soil to achieve a target concentration (e.g., 5 mg·kg⁻¹). Mix thoroughly.
  • Controls: Prepare control samples without herbicide.
  • Incubation: Distribute the soil into containers (e.g., conical flasks). Maintain at constant temperature (e.g., 25°C) and moisture in the dark. Sample in triplicate at multiple time points (e.g., 0, 7, 14, 28, 56 days).

3. Sample Analysis

  • Extraction: At each sampling point, extract the herbicide from soil using an appropriate solvent mixture (e.g., acetone/dichloromethane/phosphoric acid) [5].
  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector.
    • Example HPLC Conditions [5]:
      • Column: C18 reversed-phase
      • Mobile Phase: Methanol and acidified water (e.g., pH 3.0)
      • Flow Rate: ~0.9 mL/min
      • Detection Wavelength: 235 nm
  • Calibration: Use a standard curve of pure this compound for accurate quantification.

4. Data Calculation Plot the remaining concentration over time. The degradation rate constant (k) is determined by fitting data to a first-order kinetics model (Ct = C0e-kt). The DT₅₀ (half-life) is then calculated as DT₅₀ = ln(2)/k [5].

Impact of Other Soil Properties

FAQ: Besides pH, what other soil properties affect the degradation and behavior of this compound?

While pH is the dominant factor, other soil properties play a significant role in its environmental fate.

Property Effect on this compound Mechanism & Notes
Organic Matter (OM) Increases adsorption, can reduce bioavailability for degradation [3]. OM has a high sorption capacity. Stronger sorption can protect the herbicide from microbial and chemical attack.
Microbial Biomass Directly drives biodegradation [6] [3]. Higher microbial activity leads to faster breakdown. Degradation is slower in subsoils with lower microbial biomass [7].
Soil Moisture Influences microbial activity and herbicide accessibility [3]. Optimal moisture (e.g., 40% WFPS) promotes microbial degradation. Very high or low moisture can slow the process.
Temperature Significantly increases degradation rate [3]. Higher temperatures accelerate both microbial metabolism and chemical hydrolysis. A study showed dissipation and bound residue formation increased with temperature from 5°C to 50°C [3].
Clay Content Can increase adsorption [8]. Clay minerals provide surfaces for sorption, similar to organic matter, potentially reducing immediate bioavailability.

Recent research indicates that this compound can affect the soil microbiome. One study found it altered the community structure of soil bacteria and suppressed the activity of key enzymes (urease and β-glucosidase) involved in the nitrogen and carbon cycles [6].

Troubleshooting Common Scenarios

FAQ: I am encountering issues with the persistence of this compound in my field trials. What could be the cause?

Scenario Possible Explanation Recommended Action
Unexpectedly Long Residual Activity damaging rotational crops. The field soil is likely alkaline (high pH), significantly slowing the hydrolysis rate [1] [5]. Re-test your soil pH. For future seasons, consider herbicide alternatives with shorter residual times in alkaline soils, or adjust crop rotation schedules to allow a longer interval.
Rapid Loss of Herbicide Efficacy (short control duration). The soil is acidic, or has high microbial activity, leading to faster-than-expected degradation [1] [3]. Confirm soil pH and organic matter content. A switch to a herbicide more stable in acidic conditions might be necessary.
High Variability in Degradation Rates between different field sites. Differences in key soil properties like pH, organic matter, and texture are causing the variability [3]. Conduct a full soil analysis (pH, OM%, texture) for each test site. This will help you model and predict the herbicide's behavior more accurately in different locations.

A Note on Information and Further Research

References

cloransulam-methyl acifluorfen efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profiles at a Glance

Feature Cloransulam-methyl Acifluorfen
Chemical Class Sulfonanilide; Triazolopyrimidine [1] Diphenyl Ether [2]
Mode of Action (HRAC Group) Inhibition of Acetolactate Synthase (ALS), Group B [1] Inhibition of Protoporphyrinogen Oxidase (PPO), Group E [3]
Action Type Systemic [2] Contact [2]
Primary Use Post-emergence control of broadleaf weeds in soybeans [1] Post-emergence control of broadleaf weeds, safe for soybeans [2]
Key Strength Higher safety coefficient, low toxicity to crops [2] Rapid action [2]
Key Weakness Slower action speed [2] Not root-absorbed, easily decomposed in soil, not suitable for long-term control [2]

Efficacy of the Combined Herbicide Composition

A recent Chinese patent (CN118985627A) specifically claims a herbicide composition that combines this compound and acifluorfen in a weight ratio ranging from 80:1 to 1:80 [2]. This combination is designed to create a synergistic effect that overcomes the individual weaknesses of each compound.

According to the patent, the composition offers several efficacy advantages:

  • Multiple Action Modes: It integrates the systemic conduction of this compound with the contact-killing action of acifluorfen [2].
  • Enhanced Performance: This leads to a faster, more thorough, and persistent weed control effect, preventing weed recurrence [2].
  • Broader Weed Spectrum: It is effective against a wide range of weeds in peanut fields, including broadleaf weeds, grass weeds, and sedge weeds [2].
  • Practical Benefits: The formulation is described as environmentally friendly and having low toxicity to humans and animals [2].

Experimental Insights on Resistance

Independent research provides context on how weeds respond to these herbicides, which is crucial for understanding long-term efficacy. The studies below investigated non-target-site resistance (NTSR) mechanisms, where weeds break down the herbicide before it can act.

G HerbicideApplication Herbicide Application ResistanceMechanism Resistance Mechanism Detection HerbicideApplication->ResistanceMechanism TSR Target-Site Resistance (TSR) ResistanceMechanism->TSR NTSR Non-Target-Site Resistance (NTSR) ResistanceMechanism->NTSR HerbicideEffective Herbicide Effective TSR->HerbicideEffective Mutation in target enzyme P450s Cytochrome P450s NTSR->P450s GSTs Glutathione-S-transferases (GSTs) NTSR->GSTs HerbicideMetabolized Herbicide Metabolized P450s->HerbicideMetabolized GSTs->HerbicideMetabolized

  • Inhibitor Confirmation: The increased sensitivity in resistant weeds after adding P450/GST inhibitors strongly supports the role of these enzyme systems in metabolizing the herbicides [3].
  • Metabolic Verification: HPLC-MS/MS analysis confirmed that the resistant population rapidly broke down both fomesafen (a PPO inhibitor like acifluorfen) and nicosulfuron (an ALS inhibitor like this compound) [3].

Experimental Protocol Overview

For professionals designing experiments, the methodology from recent resistance studies offers a robust model [3] [4]. The general workflow for a whole-plant dose-response bioassay, a standard method for evaluating herbicide efficacy and resistance, can be summarized as follows:

G A Plant Material Selection B Growth & Preparation A->B A1 • Collect suspected resistant (R) and  susceptible (S) population seeds • Ensure representative sampling C Herbicide Application B->C B1 • Germinate seeds in growth chamber • Transplant seedlings to pots • Grow in greenhouse until 3-4 leaf stage D Post-Treatment Assessment C->D C1 • Use precision spray chamber • Apply herbicide at multiple rates • Include untreated control • Standardize spray volume & pressure E Data Analysis D->E D1 • Assess visual injury at 21 DAT • Harvest above-ground biomass • Dry biomass at 80°C to constant weight E1 • Calculate growth reduction (GR₅₀) • Determine Resistance Index (RI) RI = GR₅₀(R) / GR₅₀(S)

Conclusion and Research Outlook

  • This compound and acifluorfen have distinct and complementary modes of action.
  • A composition combining them is patented and reportedly offers improved, broad-spectrum weed control [2].
  • Metabolic resistance is a significant factor that can reduce the efficacy of both herbicides, a critical consideration for researchers developing new formulations or management strategies [3].

For your comparison guide, focusing on their mechanistic differences and the promising data on their synergistic combination would be highly valuable. Research into inhibiting the cytochrome P450 and GST enzymes could also be a forward-looking section on overcoming resistance.

References

cloransulam-methyl soil half-life first-order two-compartment models

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Model Comparison for Cloransulam-methyl Degradation

The following table consolidates half-life data from various studies, illustrating how degradation rates differ between kinetic models and depend on environmental conditions.

Study Context Soil Type Kinetic Model Reported Half-Life (DT₅₀) Key Study Conditions
Field Dissipation [1] Not Specified (China) Two-Compartment 0.44 - 5.53 days Field conditions at three geospatial locations in 2012/2013
Field Dissipation [1] Not Specified (China) First-Order Similar range to two-compartment Field conditions at three geospatial locations in 2012/2013
Aerobic Metabolism [2] Cecil Loamy Sand Two-Compartment 9 days Lab, 25°C, 100 kPa moisture
Aerobic Metabolism [2] Cecil Loamy Sand First-Order (Initial Rate) 16 days Lab, 25°C, 100 kPa moisture
Aerobic Metabolism [2] Hanford Loam Two-Compartment 13 days Lab, 25°C, 100 kPa moisture
Aerobic Metabolism [2] Hanford Loam First-Order (Initial Rate) 21 days Lab, 25°C, 100 kPa moisture
Lab & Regulatory Data [3] Various First-Order 14 - 22 days (Lab), 6.6 days (Field) Aerobic lab conditions & field (Wisconsin)

Detailed Experimental Protocols

To ensure your comparisons are based on robust methodologies, here are the experimental details from the key studies cited above.

Field Dissipation Study (2016)

This study provided the data showing very rapid degradation under field conditions [1].

  • Soil Sampling: Studies were conducted at three different field locations in China. Soil and soybean plant samples were collected at predetermined intervals after application.
  • Residue Analysis:
    • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for sample preparation.
    • Detection and Quantification: Analysis was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Method Validation: The method demonstrated recoveries ranging from 80% to 105%, with relative standard deviations (RSDs) of 3-11%. The Limit of Detection (LOD) for soil and soybean grain was 0.001 mg kg⁻¹.
  • Data Modeling: Dissipation data were fitted to both first-order kinetics and two-compartment models to calculate half-lives.
Aerobic Soil Metabolism Study (1996)

This laboratory study offers a direct comparison of the two models under controlled conditions and investigates degradation products [2].

  • Soil Preparation: Two soils (Cecil loamy sand and Hanford loam) were fortified with ¹⁴C-radiolabeled this compound at a concentration of 66 ng/g.
  • Incubation: Soils were incubated in the dark at 25°C and a moisture potential of 100 kPa under positive oxygen pressure (aerobic conditions) for up to 357 days. Studies were also conducted at 5°C and with sterilized soil to understand the role of microbes and temperature.
  • Mass Balance Tracking:
    • Volatilization: Trapped evolved ¹⁴CO₂ to measure mineralization.
    • Extractable Residues: Solvents (e.g., acetone/acetic acid) were used to extract the parent compound and metabolites from the soil.
    • Bound Residues: The non-extractable radioactivity sorbed to the soil matrix was measured.
    • Metabolite Identification: Extracts were analyzed to identify degradation products like cloransulam (the acid metabolite), 5-hydroxythis compound, and 5-hydroxycloransulam.
  • Data Modeling: Degradation data were fit to both a first-order initial rate model and a two-compartment model to determine half-lives. Sorption parameters (K_d) were also determined.

The following diagram illustrates the core workflow of this laboratory study.

G cluster_inc Controlled Conditions cluster_track Measurement Pathways cluster_model Kinetic Models start Soil Fortification (14C-labeled This compound) inc Aerobic Incubation start->inc track Mass Balance Tracking inc->track cond1 Temperature: 25°C inc->cond1 cond2 Moisture: 100 kPa inc->cond2 cond3 Darkness inc->cond3 model Data Modeling track->model m1 Volatilized 14CO₂ track->m1 m2 Solvent-Extractable Residues & Metabolites track->m2 m3 Bound Residues in Soil track->m3 mod1 First-Order Model model->mod1 mod2 Two-Compartment Model model->mod2

Key Insights for Your Comparison Guide

  • Two-Compartment Model Superiority: The data consistently shows that the two-compartment model often results in shorter calculated half-lives than the first-order model [2]. This is because it more accurately represents the rapid initial dissipation phase followed by a slower release of bound or sorbed residues, which is a common behavior for many pesticides in soil [1] [2].
  • Critical Influencing Factors: When comparing data, note that the degradation rate is highly dependent on:
    • Temperature: Degradation is significantly slower at lower temperatures (e.g., a 10-fold decrease at 5°C) [2] [4].
    • Microbial Activity: Sterilized soils show much slower degradation, confirming that microbial action is a primary route of breakdown [2] [4].
    • Soil Moisture and Type: The rate of mineralization and dissipation can vary with soil moisture content and soil properties like organic matter and texture [4].
  • Metabolite Considerations: The major degradation product is cloransulam (the acid metabolite), which can reach concentrations up to 25% of the applied parent compound and is also phytotoxic, though less so than this compound [2] [3].

References

Soybean Injury and Weed Control Efficacy of Cloransulam-methyl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on crop injury and weed control efficacy from key experiments.

Herbicide Treatment Application Timing Soybean Injury (7 DAT) Key Weeds Controlled Control Efficacy Reference
Cloransulam-methyl (alone) Postemergence (POST) 2-3% Entireleaf Morningglory, Ivyleaf Morningglory ≥95% [1]
Common Lambsquarters ≥81% [1]
Prickly Sida 14-73% [1]
This compound + Diphenyl Ether (e.g., Acifluorfen) Postemergence (POST) 11-46% Prickly Sida Increased vs. either herbicide alone [1]
This compound (soil-applied) Preemergence (PRE) Generally "Very Low" potential - - [2]

Experimental Protocols for Injury Assessment

The data in the table above was generated through standardized field research protocols. Understanding these methodologies is crucial for interpreting results and designing future studies.

  • Study Design and Setup: Field studies are typically conducted over multiple years and locations in a Randomized Complete Block Design (RCBD) with several replications (e.g., 4 blocks) to account for environmental variability and ensure statistical robustness [3] [1]. Treatments include the herbicides under investigation alongside a non-treated control for comparison.
  • Treatment Application: Herbicides are applied at their labeled 1x rate, calibrated for soil type and organic matter content [4]. POST applications are made at specified crop and weed growth stages, while PRE treatments are applied immediately after planting [1] [2].
  • Data Collection and Assessment: Two primary types of data are collected:
    • Crop Injury: Visually rated on a percentage scale, where 0% represents no injury and 100% represents complete plant death. Assessments are conducted at multiple intervals, such as 7 Days After Treatment (DAT) [1].
    • Weed Control Efficacy: Also visually rated on a percentage scale (0% = no control, 100% = complete control), typically measured at 8 Weeks After Treatment (WAT) [1].
  • Advanced Phenotyping: Recent research highlights the limitations of visual ratings, which can be subjective and variable (CV of 18-43%). Unmanned Aerial Vehicle (UAV) imagery coupled with vegetation indices like OSAVI provides a more precise, objective, and high-throughput method for quantifying crop injury, with a significantly lower coefficient of variation (~1%) [3].

Mechanisms and Factors Influencing Crop Safety

The crop safety of any herbicide is influenced by its biochemical mechanism and environmental interactions.

G cluster_environment Key External Factors cluster_plant Key Plant Factors Application Factors Application Factors Herbicide Availability Herbicide Availability Application Factors->Herbicide Availability Plant Uptake Plant Uptake Herbicide Availability->Plant Uptake Soil Properties Soil Properties Soil Properties->Herbicide Availability Environmental Conditions Environmental Conditions Environmental Conditions->Herbicide Availability e.g., rainfall Plant Metabolism Rate Plant Metabolism Rate Environmental Conditions->Plant Metabolism Rate Injury Symptom Expression Injury Symptom Expression Plant Metabolism Rate->Injury Symptom Expression Plant Uptake->Injury Symptom Expression Cultivar Genetics Cultivar Genetics Cultivar Genetics->Plant Metabolism Rate

The diagram above shows how multiple factors determine final crop injury expression. This compound's selectivity in soybeans stems from the crop's ability to rapidly metabolize the herbicide into non-phytotoxic forms [2]. This process is highly influenced by external conditions; cool, wet soils slow germination and plant metabolism, increasing the duration of exposure and reducing the plant's ability to detoxify the herbicide, thereby elevating injury risk [4] [2]. Furthermore, soybean cultivar sensitivity can vary significantly, with some genotypes showing heightened susceptibility to specific active ingredients [2].

Critical Considerations for Research and Deployment

  • Resistance Development: A population of common ragweed resistant to this compound was confirmed in the first year of its commercialization. The resistance mechanism was identified as a specific amino acid substitution (Leu-574 to Trp) in the target enzyme, acetolactate synthase (ALS) [5]. This underscores the critical need for diverse weed management systems that do not rely solely on ALS-inhibitors.
  • Environmental Fate: this compound has high mobility in soil and may leach to groundwater in some situations. Although it is generally non-persistent (soil DT₅₀ of 10-15 days), its high aquatic toxicity classifies it as a "forever chemical" under some regulatory frameworks, which is a key consideration for environmental risk assessments [6].

References

cloransulam-methyl bioaccumulation potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Bioaccumulation Potential of Cloransulam-Methyl

The table below summarizes the core findings from a study that directly investigated the bioaccumulation and residue levels of this compound in a mammalian system.

Aspect Experimental Findings
Study Organism Lactating goats [1].
Exposure Oral dose for 5 consecutive days at approximately 10 mg/kg (dietary equivalent), roughly 2225 times the maximum expected dietary exposure for dairy animals [1].
Elimination 99.9% of the recovered radioactive dose was excreted via urine and feces, indicating rapid elimination from the body [1].
Tissue Residues Highest residues found in kidneys: 0.122 - 0.128 mg equiv./kg (for different radiolabels). Liver contained <0.003 mg/kg. Only one metabolite (cloransulam) was identified in the liver at low levels (0.005 mg/kg) [1].
Bioaccumulation Conclusion The data indicates a very low bioaccumulation potential in ruminants. For animals exposed to anticipated dietary levels, total residues of parent compound and metabolites would not be expected to exceed 50 ng/kg (0.00005 mg/kg) in kidney and liver [1].

Ecological Impact and Soil Dynamics

While not direct measures of bioaccumulation, studies on soil ecosystems provide context for the environmental behavior of this compound. The following table outlines its effects on earthworms and soil microorganisms.

Indicator Experimental Findings
Earthworm Toxicity Induced oxidative stress in earthworms (Eisenia fetida), leading to increased levels of reactive oxygen species (ROS), activation of antioxidant enzymes (SOD, CAT), and cellular damage (MDA, 8-OHdG) [2]. Co-exposure with Titanium Dioxide Nanoparticles (TiO₂NPs) enhanced this toxicity [2].
Soil Microbes Affected the community structure of soil microorganisms. Altered the abundance of functional genera related to the nitrogen cycle and increased populations of bacteria capable of degrading pesticides [3]. It was found to inhibit the nitrification process in soil [3].
Persistence (Half-life) Reported field half-life in soil ranges from 13 to 28 days [2] [3]. Despite this, residues have been reported to cause harm to sensitive succeeding crops even a year after application [2].

Detailed Experimental Protocols

To assess the bioaccumulation potential and ecological impact of this compound, researchers employ specific and rigorous experimental models.

Mammalian Bioaccumulation Study Protocol
  • Test System: Lactating goats were used as a model for ruminant animals [1].
  • Dosing: Each animal received a daily oral dose of radiolabeled this compound (labeled either on the aniline ring or the triazolopyrimidine ring) for five consecutive days. The dose was deliberately high to detect potential residue accumulation [1].
  • Sample Collection: Over the study period, milk, urine, and feces were collected. After sacrifice, tissues including liver, kidney, fat, muscle, and blood were collected [1].
  • Analysis: All samples were analyzed for radioactive content to determine total residue levels. Residues in key tissues (kidney, liver, milk) were further extracted and characterized to identify the chemical nature of the residue (parent compound or metabolites) [1].
Earthworm Ecotoxicology Study Protocol
  • Test System: The earthworm Eisenia fetida, a standard model organism in soil toxicology, was used [2].
  • Exposure: Earthworms were exposed to this compound alone (at 0.1 and 1 mg/kg) and in combination with TiO₂NPs (10 mg/kg) in artificial soil for 28 and 56 days [2].
  • Biomarker Analysis: After exposure, the following biomarkers were measured in the earthworms to assess toxicity [2]:
    • Oxidative Stress: Reactive oxygen species (ROS) levels.
    • Antioxidant Defense: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).
    • Oxidative Damage: Levels of malondialdehyde (MDA) and 8-hydroxydeoxyguanosine (8-OHdG).
    • Gene Expression: Relative expression of stress-related genes (Hsp70, CRT, TCTP, ANN).
  • Data Integration: The Integrated Biomarker Response (IBR) index was calculated to combine the data from all biomarkers into a comprehensive assessment of toxicity [2].

Relationship Between Assessment Methods

The following diagram illustrates the logical relationship between the different experimental approaches used to assess the environmental impact and bioaccumulation potential of this compound, connecting exposure pathways to measured effects.

Exposure This compound Exposure Pathways Exposure Pathways Exposure->Pathways Mammalian Mammalian Model (Lactating Goats) Pathways->Mammalian Oral Ingestion SoilEco Soil Ecosystem Model (Earthworms & Microbes) Pathways->SoilEco Soil Contact Bioaccum Bioaccumulation Assessment Mammalian->Bioaccum Ecotox Ecotoxicology Assessment SoilEco->Ecotox Result1 Key Result: Very Low Bioaccumulation Rapid Elimination Bioaccum->Result1 Result2 Key Result: Induces Oxidative Stress Alters Soil Microbiome Ecotox->Result2

The evidence strongly indicates that This compound has a very low potential for bioaccumulation in mammals, as demonstrated by its rapid elimination and minimal tissue retention in goats [1]. Its primary environmental concern appears to be its potential to induce oxidative stress in soil organisms like earthworms and to disrupt nitrogen-cycle microorganisms in the soil [2] [3].

References

cloransulam-methyl rotational crop restrictions

Author: Smolecule Technical Support Team. Date: February 2026

Rotational Crop Restrictions

The following table summarizes the specified waiting periods between an application of cloransulam-methyl and the planting of certain rotational crops [1]:

Crop Restriction / Planting Interval
Maize / Corn 9 months
Winter Wheat 4 months

These restrictions are in place to prevent potential herbicide carryover from damaging subsequent crops. The product label is the final authority, and you must confirm these intervals for your specific location and formulation.

Experimental Basis for Restrictions

The rotational crop restrictions are based on the environmental fate and persistence of this compound in the soil. Key regulatory studies investigate how the herbicide breaks down to determine safe replanting intervals [2] [1].

  • Core Experimental Protocol: The primary method is an aerobic soil metabolism study [2]. In these studies, soil samples are fortified with 14C-labeled this compound and incubated in the dark at a constant temperature (e.g., 25°C) and moisture potential. The study monitors the disappearance of the parent compound and the formation of metabolites over time (e.g., up to 357 days) by measuring the remaining extractable 14C and the evolution of 14CO2 (mineralization).
  • Key Findings from Metabolism Studies: Research indicates that this compound undergoes biphasic degradation in soil, with an initial rapid decline followed by a slower dissipation phase [2]. The time for 50% of the herbicide to dissipate (DT50) has been found to range from 9 to 28 days across 18 different soils [2]. One regulatory study conducted under field conditions in Wisconsin reported a DT50 of 6.6 days [1].
  • From Half-Life to Crop Restrictions: The observed half-lives, along with the identification of major metabolites and their phytotoxicity, are used in computer models to predict the concentration of the active herbicide remaining in the soil over time. The rotational crop restrictions are set to ensure that the residue level has degraded to a concentration that is safe for the subsequent sensitive crops.

The following diagram illustrates the workflow from the foundational experimental data to the final crop restriction guidelines.

A Aerobic Soil Metabolism Study B Determine Soil Half-Life (DT50) A->B C Identify Metabolites A->C D Model Soil Persistence B->D C->D E Establish Safe Planting Intervals D->E F Rotational Crop Restrictions E->F

References

cloransulam-methyl efficacy broadleaf weed species

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profile: Cloransulam-methyl

The table below outlines the fundamental properties of this compound.

Property Description
Chemical Class Sulfonanilide herbicide; Triazolopyrimidine herbicide [1]
Mode of Action (HRAC/WSSA Group) Group 2 (B); Inhibits acetolactate synthase (ALS) [2] [1] [3]
Application Type Pre-emergence (PRE) and Post-emergence (POST) [3] [4]

| Typical Use Rate (Soybeans) | Pre-emergence: 35-44 g ai/ha [3] Post-emergence: 17.5-44 g ai/ha [2] [5] [3] | | Soil Half-Life (DT₅₀) | Lab: 11-28 days [6] [1] [3] Field: 10-70 days (varies with conditions) [6] [1] [3] |

Efficacy Comparison on Broadleaf Weeds

The following table summarizes the efficacy of this compound against specific broadleaf weed species, based on field experiments.

Weed Species Common Name Efficacy & Notes Key Supporting Experimental Data
Acanthospermum hispidum Bristly Starbur Efficient control [5] Trial Design: Randomized complete block, 4 reps. Treatment: POST application at 20, 30, 40 g/ha. Result: Effective control across all doses [5].
Blainvillea latifolia - Efficient control [5] Same trial as above showed efficient control [5].
Nicandra physaloides Apple-of-Peru Efficient control only in tank mixture [5] Same trial showed efficient control when this compound (30 g/ha) was tank-mixed with lactofen (96 g/ha) [5].
Sida spinosa Prickly Sida Controlled at recommended and reduced rates [4] Trial Design: Multi-year field experiments (1999-2001). Treatment: PRE application. Result: Effective control even at reduced rates (below 36 g ai/ha) [4].
Abutilon theophrasti Velvetleaf Controlled at recommended and reduced rates [4] Same multi-year field experiments showed controlled growth with PRE application [4].
Ipomoea spp. Morningglory species Controlled at recommended and reduced rates [4] Same multi-year field experiments showed controlled growth with PRE application [4].
Amaranthus palmeri Palmer Amaranth Suppression of growth only [4] Same multi-year field experiments showed that PRE application only suppressed growth, and late-season control declined [4].
Sesbania herbacea Hemp Sesbania Suppression of growth only [4] Same multi-year field experiments showed that PRE application only suppressed growth [4].

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies from key experiments.

  • Soil Metabolism Study (Aerobic Degradation) [6]: This study investigated the dissipation rate and formation of degradation products in soil.

    • Soil Type: Cecil loamy sand and Hanford loam, among others.
    • Fortification: Soils were fortified with 66-189 ng of ¹⁴C-labeled this compound per gram of soil.
    • Incubation: Soils were incubated in the dark at 25°C and 100-kPa moisture potential under a positive O₂ pressure for up to 357 days.
    • Analysis: Metabolites were identified and quantified using extraction and chromatographic techniques. Soil-bound residues were also measured.
  • Field Efficacy and Crop Selectivity [4]: This research evaluated the preemergence activity of this compound in glyphosate-resistant soybean systems.

    • Design: Field experiments conducted over multiple years (1999-2001).
    • Treatments: Included this compound PRE at 36 g ai/ha (and reduced rates), both alone and in combination with other herbicides like metribuzin. These were compared to POST-only herbicide applications and weed-free controls.
    • Measurements: Weed control was assessed visually, and soybean seed yield was measured at harvest.
  • Impact on Soil Microorganisms [2]: A 2021 study assessed the toxic effects on soil microbial communities.

    • Design: Soil was treated with various concentrations of this compound (0.05, 0.5, 1.5, and 5 mg kg⁻¹).
    • Incubation: Soils were incubated for 56 days, with sampling at 28 and 56 days.
    • Analysis: High-throughput sequencing was used to analyze changes in the bacterial community structure, functional genes related to the nitrogen cycle, and soil enzyme activities (e.g., urease).

Performance Insights and Recommendations

  • Tank Mixtures Enhance Control: For tougher weeds like Palmer amaranth or hemp sesbania, research indicates that adding metribuzin to this compound pre-emergence generally improves control and can lead to increased soybean yields [4]. Tank mixes are also recommended for post-emergence applications to broaden the spectrum of control [3].
  • Resistance Management: As a Group 2 herbicide, this compound is valuable for resistance management. It should be rotated or used in sequence with herbicides from different mode-of-action groups to delay the development of herbicide-resistant weeds [7].
  • New Formulations: The herbicide remains relevant in modern agriculture. For example, a newer product, Tendovo, combines this compound with S-metolachlor and metribuzin for pre-emergence use in soybeans [7].

Experimental Workflow for Soil Impact Assessment

The diagram below summarizes the experimental protocol used to evaluate the impact of this compound on soil microorganisms, based on the cited research [2].

Start Start: Experimental Design A Soil Treatment with This compound Start->A B Controlled Incubation (56 days) A->B C Sampling at 28 & 56 days B->C D High-throughput Sequencing C->D F Functional Gene Abundance Analysis C->F G Soil Enzyme Activity Assay C->G E Community Structure Analysis D->E H Data Integration & IBR Index E->H F->H G->H End End: Risk Assessment H->End

References

cloransulam-methyl soil binding capacity Kd values

Author: Smolecule Technical Support Team. Date: February 2026

Soil Binding Capacity (Kd) of Cloransulam-methyl

The following table summarizes the quantitative data on soil sorption from the identified study [1] [2]:

Property Value Range Experimental Conditions
Apparent Kd (Soil Sorption) 0.19 to 4.89 L kg⁻¹ (across 16 different soils) Soils were fortified with 189 ng g⁻¹ of [¹⁴C]this compound and incubated for up to 55 days.
Kd Trend Apparent Kd increased with time. A two-step extraction procedure was used.
Comparative Sorption Metabolites tended to exhibit lower Kd values than the parent this compound. -

Detailed Experimental Methodology

The key data on this compound's soil binding capacity was derived from a comprehensive aerobic soil metabolism study. Here is a detailed breakdown of the experimental protocol [1] [2]:

  • Soil Samples: The main sorption investigation was conducted on 16 different soils. Earlier phases of the study used Cecil loamy sand and Hanford loam.
  • Soil Fortification: Soils were fortified with [¹⁴C]this compound at a concentration of 189 ng per gram of soil. The radiolabeling allowed for precise tracking of the herbicide and its breakdown products.
  • Incubation Conditions: Soil samples were incubated in the dark at 25°C and a moisture potential of -100 kPa. The incubation was maintained under a positive oxygen pressure to ensure aerobic conditions for up to 55 days.
  • Extraction & Measurement: The apparent Kd values were produced using a two-step extraction procedure. This method helps distinguish between readily available and more tightly bound chemical fractions. The study noted that a sequential extraction with acetone/1 M HCl, citrate-dithionate, and 1 M NaOH was effective in reducing the pool of bound residues.

The following diagram illustrates the experimental workflow used to determine the Kd values:

Soil Soil Fortify Fortify with [¹⁴C]this compound Soil->Fortify Incubate Incubate under aerobic conditions Fortify->Incubate Extract Two-step extraction Incubate->Extract Measure Measure Kd Extract->Measure Data Kd = 0.19 - 4.89 L kg⁻¹ Measure->Data

Interpretation and Context of the Findings

The data indicates that this compound has a low to moderate soil binding capacity. Kd values below 5 L kg⁻¹ generally suggest that the herbicide has potential for mobility in the soil environment. This is consistent with the study's observation that a significant portion of the applied herbicide was mineralized to CO₂ or transformed into metabolites that were less bound to the soil.

The finding that Kd values increased over time is crucial, as it implies that the herbicide becomes less mobile and less bioavailable as it persists in the soil. Furthermore, the identification of bound residues accounting for up to 76% of the applied material in one soil type highlights that a large fraction of the herbicide becomes incorporated into the soil matrix, which can limit its immediate environmental impact but raises questions about long-term persistence [1] [2].

Key Degradation Characteristics

The same study provided important context on the degradation kinetics of this compound, which is closely related to its environmental fate [1] [2]:

  • Degradation Half-Lives: The dissipation of this compound in soil followed a biphasic pattern (fast initial degradation followed by a slower phase). Apparent first-order half-lives across the 16 soils ranged from 13 to 28 days, with a mean of 18 days.
  • Major Metabolites: The primary degradation products identified were:
    • Cloransulam (maximum concentration: 25 ng g⁻¹)
    • 5-Hydroxythis compound (maximum concentration: 9 ng g⁻¹)
    • 5-Hydroxycloransulam (maximum concentration: 8 ng g⁻¹) These metabolites were found to be significantly less phytotoxic than the parent molecule.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Off-white powde

XLogP3

3.1

Exact Mass

429.031

Density

1.538 at 20 °C

LogP

log Kow = 1.12 at pH 5; -0.365 at pH 7; -1.24 at pH 8.5; 0.268 (distilled water, pH not specified)

Odor

Slight mint

Appearance

Solid powder

Melting Point

217.0 °C
216-218 °C
217°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9P737Z6HO

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

147150-35-4

Wikipedia

Cloransulam-methyl

Biological Half Life

... Studies were conducted with (14)C-radiolabeled cloransulam-methyl in the F344 rat using dose levels of 5 or 1000 mg/kg. At 5 mg/kg, over 90% of either a single dose or repeated (15 days doses was absorbed. At 1000 mg/kg, only 28-30% of a single dose was absorbed. Urinary elimination was rapid in both cases with half-lives of approximately 6-9 hr.

Methods of Manufacturing

Cloransulam-methyl is produced by condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.

General Manufacturing Information

Applied by ground only at 0.6 to 0.75 ounces per acre ... Maximum use rate of 0.40 lb per acre.

Analytic Laboratory Methods

In soil by gas chromatography/MSD. In water by gas chromatography/mass spectrometry.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original container. /FirstRate Herbicide/

Stability Shelf Life

Stable after 28 days at room temp alone and 122 °F alone and with 304 and 306 stainless steel, mild steel, brass, ferric chloride & magnesium chloride.

Dates

Last modified: 08-15-2023
1: Barnes ER, Knezevic SZ, Sikkema PH, Lindquist JL, Jhala AJ. Control of Glyphosate-Resistant Common Ragweed (Ambrosia artemisiifolia L.) in Glufosinate-Resistant Soybean [Glycine max (L.) Merr]. Front Plant Sci. 2017 Aug 18;8:1455. doi: 10.3389/fpls.2017.01455. eCollection 2017. PubMed PMID: 28868065; PubMed Central PMCID: PMC5563374.
2: Zhang Z, Li M, Feng M, Zhu K, Han L. Dissipation dynamics and final residues of cloransulam-methyl in soybean and soil. Environ Monit Assess. 2016 Mar;188(3):168. doi: 10.1007/s10661-016-5168-8. Epub 2016 Feb 16. PubMed PMID: 26884355.
3: Johnson TC, Martin TP, Mann RK, Pobanz MA. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Bioorg Med Chem. 2009 Jun 15;17(12):4230-40. doi: 10.1016/j.bmc.2009.02.010. Epub 2009 Feb 14. PubMed PMID: 19464188.
4: Pfleeger T, Olszyk D, Plocher M, Yilma S. Effects of low concentrations of herbicides on full-season, field-grown potatoes. J Environ Qual. 2008 Oct 23;37(6):2070-82. doi: 10.2134/jeq2007.0376. Print 2008 Nov-Dec. PubMed PMID: 18948460.
5: Rodriguez-Delgado MA, Hernández-Borges J. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. J Sep Sci. 2007 Jan;30(1):8-14. PubMed PMID: 17313135.
6: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction. J Chromatogr A. 2005 Dec 30;1100(2):236-42. Epub 2005 Oct 5. PubMed PMID: 16212970.
7: Hernández-Borges J, Rodriguez-Delgado MA, García-Montelongo FJ, Cifuentes A. Analysis of pesticides in soy milk combining solid-phase extraction and capillary electrophoresis-mass spectrometry. J Sep Sci. 2005 Jun;28(9-10):948-56. PubMed PMID: 16013821.
8: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Determination of herbicides in mineral and stagnant waters at ng/L levels using capillary electrophoresis and UV detection combined with solid-phase extraction and sample stacking. J Chromatogr A. 2005 Apr 8;1070(1-2):171-7. PubMed PMID: 15861801.
9: McKelvey RA, Wright JP, Honegger JL. A comparison of crop and non-crop plants as sensitive indicator species for regulatory testing. Pest Manag Sci. 2002 Dec;58(12):1161-74. PubMed PMID: 12476989.
10: Krieger MS, Wynn JL, Yoder RN. Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2. J Chromatogr A. 2000 Nov 3;897(1-2):405-13. PubMed PMID: 11128225.
11: Lewer P, Finney-Brink KL, Duebelbeis DO. Nature of the residue of [(14)C]Cloransulam-methyl in lactating goats. J Agric Food Chem. 2000 Jun;48(6):2532-46. PubMed PMID: 10888581.

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